Technical Documentation Center

2-Fluoro-3-(4-morpholinyl)-2-propenal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-3-(4-morpholinyl)-2-propenal

Core Science & Biosynthesis

Foundational

What is 2-Fluoro-3-(4-morpholinyl)-2-propenal used for in pharmaceutical research

An In-Depth Technical Guide to 2-Fluoro-3-(4-morpholinyl)-2-propenal in Pharmaceutical Research Executive Summary In contemporary medicinal chemistry, the strategic introduction of fluorine into heterocyclic scaffolds is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Fluoro-3-(4-morpholinyl)-2-propenal in Pharmaceutical Research

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of fluorine into heterocyclic scaffolds is a proven methodology for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6 / 152873-67-1 for the Z-isomer) is a highly specialized fluorinated enamine-aldehyde building block[1]. Functioning as a "fluoromalonaldehyde equivalent," this reagent is the critical starting material for synthesizing fluorinated pyrazoles and pyrimidines[2]. Most notably, it is the foundational intermediate in the synthesis of Vericiguat (Verquvo®), a first-in-class soluble guanylate cyclase (sGC) stimulator approved by the FDA in 2021 for the treatment of chronic heart failure with reduced ejection fraction (HFrEF)[3].

This whitepaper dissects the chemical rationale, synthetic utility, and pharmacological impact of 2-Fluoro-3-(4-morpholinyl)-2-propenal, providing drug development professionals with a comprehensive understanding of its role in modern drug design.

Chemical Identity & Mechanistic Rationale

The Push-Pull Enamine System

2-Fluoro-3-(4-morpholinyl)-2-propenal is characterized by a "push-pull" alkene system. The electron-donating morpholine ring (the "push") and the electron-withdrawing aldehyde group (the "pull") create a highly polarized double bond. The presence of the highly electronegative fluorine atom at the 2-position further modulates the electronic distribution, making the C-1 (carbonyl) and C-3 (enamine) carbons highly susceptible to regioselective nucleophilic attack.

Why Morpholine? While simpler dialkylamines (like dimethylamine) can form similar propenal systems, the morpholine moiety offers superior synthetic advantages. The oxygen atom in the morpholine ring exerts a mild inductive electron-withdrawing effect, which fine-tunes the basicity of the nitrogen. This makes morpholine an excellent leaving group during subsequent cyclization reactions (such as annulation with hydrazines) while maintaining the stability of the intermediate during storage and handling[4].

The "Fluorine Effect" in Drug Design

The primary purpose of using 2-Fluoro-3-(4-morpholinyl)-2-propenal is to install a fluorine atom at a specific, metabolically vulnerable position on a heterocyclic core. In the development of sGC stimulators, early-generation drugs like Riociguat suffered from rapid oxidative metabolism at the C-5 position of their pyrazolo[3,4-b]pyridine core, leading to a short half-life and necessitating a burdensome three-times-daily (TID) dosing regimen[4].

By utilizing 2-Fluoro-3-(4-morpholinyl)-2-propenal to replace the C-5 hydrogen with a fluorine atom, researchers successfully blocked Cytochrome P450-mediated oxidation. Fluorine's high electronegativity and strong C-F bond (~116 kcal/mol) resist metabolic cleavage, drastically increasing the drug's half-life and enabling once-daily (QD) dosing[3],[4].

Core Application: The Synthesis of Vericiguat

The most prominent industrial application of 2-Fluoro-3-(4-morpholinyl)-2-propenal is the total synthesis of Vericiguat (CAS 1350653-20-1)[1]. The workflow relies on the predictable regiochemistry of the fluorinated building block when reacted with binucleophiles.

Synthesis A 2-Fluoro-3-(4-morpholinyl) -2-propenal (Fluorinated Building Block) C 5-Fluoro-1-(2-fluorobenzyl) -1H-pyrazole (Cyclization Intermediate) A->C Condensation (- H2O, - Morpholine) B 2-Fluorobenzylhydrazine (Nucleophile) B->C D 5-Fluoro-1-(2-fluorobenzyl) -1H-pyrazolo[3,4-b]pyridine (Bicyclic Core) C->D Annulation (Pyrimidine coupling) E Vericiguat (sGC Stimulator) D->E Carbamoylation & Final Assembly

Fig 1: Synthetic workflow of Vericiguat utilizing 2-Fluoro-3-(4-morpholinyl)-2-propenal.

Experimental Protocol: Synthesis of the Fluorinated Pyrazole Core

To ensure trustworthiness and reproducibility, the following self-validating protocol details the initial, critical cyclization step[4].

Objective: Synthesis of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazole derivative.

Reagents & Stoichiometry:

  • 2-Fluoro-3-(4-morpholinyl)-2-propenal (1.0 equivalent)

  • 2-Fluorobenzylhydrazine (1.05 equivalents)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 1.0 eq of 2-Fluoro-3-(4-morpholinyl)-2-propenal in glacial acetic acid under an inert nitrogen atmosphere. Causality: Acetic acid serves a dual purpose; it acts as a solvent and protonates the aldehyde oxygen, increasing the electrophilicity of the C-1 carbon for the initial nucleophilic attack.

  • Nucleophilic Addition: Slowly add 1.05 eq of 2-fluorobenzylhydrazine dropwise at 20°C. Maintain the temperature below 25°C using a water bath. Causality: The primary amine of the hydrazine selectively attacks the highly electrophilic aldehyde carbon. Exothermic control prevents unwanted polymerization of the propenal.

  • Intramolecular Cyclization: Elevate the reaction temperature to 75°C for 2 hours. Causality: Heating drives the dehydration (loss of H₂O) to form the hydrazone. Subsequent intramolecular attack by the secondary nitrogen onto the C-3 enamine carbon displaces the morpholine leaving group, permanently closing the 5-membered pyrazole ring.

  • Phase Separation & Purification: Cool the mixture to room temperature, dilute with water, and extract with DCM. Wash the organic layer with saturated NaHCO₃ to neutralize residual acetic acid. The morpholine byproduct partitions into the aqueous phase, self-purifying the organic extract.

Pharmacological Impact: The NO-sGC-cGMP Pathway

The ultimate product of this synthetic pathway, Vericiguat, is a vital modulator of the cardiovascular system. Soluble guanylate cyclase (sGC) is the primary intracellular receptor for endogenous nitric oxide (NO). Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a secondary messenger that triggers vasodilation and prevents cardiac remodeling[].

In patients with HFrEF, endothelial dysfunction leads to diminished NO levels, rendering the sGC pathway underactive[1]. Vericiguat binds to a distinct allosteric site on the sGC enzyme, stimulating it directly (independent of NO) while also sensitizing the enzyme to whatever residual NO is present[6].

Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (sGC - Fe2+ Heme) NO->sGC Binds Heme Vericiguat Vericiguat (sGC Stimulator) Vericiguat->sGC Allosteric Binding (Synergistic with NO) cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Effect Vasodilation & Cardiac Remodeling Reversal PKG->Effect Phosphorylation Cascade

Fig 2: Mechanism of action of Vericiguat via the NO-sGC-cGMP signaling pathway.

Quantitative Data: The Pharmacokinetic Triumph

The strategic use of 2-Fluoro-3-(4-morpholinyl)-2-propenal to install a single fluorine atom resulted in a massive leap in clinical viability. The table below summarizes the quantitative differences between the non-fluorinated predecessor (Riociguat) and the fluorinated successor (Vericiguat)[4].

ParameterRiociguatVericiguat
Core Structure 1H-pyrazolo[3,4-b]pyridine5-Fluoro-1H-pyrazolo[3,4-b]pyridine
C-5 Substitution Hydrogen (-H)Fluorine (-F)
Metabolic Stability (RLM CLint) High clearance (rapid oxidation)Low clearance (oxidation blocked)
Clinical Half-Life (t½) ~12 hours~30 hours
Dosing Frequency TID (Three times daily)QD (Once daily)
Primary Indication PAH / CTEPHChronic Heart Failure (HFrEF)

Table 1: Pharmacokinetic and structural comparison demonstrating the clinical impact of the fluorine substitution.

Conclusion

2-Fluoro-3-(4-morpholinyl)-2-propenal is far more than a simple chemical reagent; it is a precision tool in rational drug design. By providing a stable, highly reactive, and regioselective pathway to fluorinated heterocycles, it directly enabled the creation of Vericiguat. This compound exemplifies how solving a fundamental pharmacokinetic problem at the atomic level—blocking a single site of oxidative metabolism with a fluorine atom—can translate into a life-saving, once-daily therapy for heart failure patients.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications EPDF / Wiley URL:[Link]

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans ACS Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

Preliminary Screening of 2-Fluoro-3-(4-morpholinyl)-2-propenal as an API Precursor: A Technical Guide for sGC Stimulator Synthesis

Executive Summary & Strategic Context In the landscape of modern cardiovascular drug development, the synthesis of soluble guanylate cyclase (sGC) stimulators represents a triumph of targeted heterocyclic chemistry. At t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of modern cardiovascular drug development, the synthesis of soluble guanylate cyclase (sGC) stimulators represents a triumph of targeted heterocyclic chemistry. At the core of this synthetic architecture lies 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 152873-67-1 / 1438425-79-6)[1][2], a highly specialized fluorinated enamine-aldehyde.

As a Senior Application Scientist, evaluating this precursor is not merely a matter of checking a Certificate of Analysis (CoA); it requires a deep mechanistic understanding of how its structural features dictate downstream reactivity. This whitepaper provides a comprehensive, self-validating framework for screening this critical building block, specifically focusing on its role in synthesizing advanced APIs like Vericiguat[3].

Mechanistic Rationale: The Anatomy of the Precursor

To understand why 2-Fluoro-3-(4-morpholinyl)-2-propenal is chosen over simpler analogs, we must examine the causality behind its structural components:

  • The Fluorine Substituent (C-F Bond): Unlike the non-fluorinated precursor (3-dimethylaminoacrolein) used in earlier-generation sGC stimulators like Riociguat[3], this molecule introduces a fluorine atom at the 2-position of the propenal backbone. This strategic placement ensures that upon cyclization, the resulting pyrimidine ring is fluorinated. This early-stage fluorination avoids the poor regioselectivity and harsh conditions associated with late-stage fluorination, ultimately enhancing the API's lipophilicity and metabolic stability against cytochrome P450 oxidation.

  • The Morpholine Leaving Group: The morpholine ring acts as an enamine-type electron donor, stabilizing the reactive aldehyde. During the critical condensation reaction with an amidine intermediate, morpholine serves as a superior leaving group compared to simple dialkylamines. Its oxygen heteroatom modulates the basicity and steric bulk, perfectly tuning the kinetics of the addition-elimination sequence required to close the heterocyclic ring.

Synthesis_Logic Start 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 152873-67-1) Condensation Condensation Reaction (Morpholine Leaving Group) Start->Condensation Amidine Amidine/Hydrazine Derivative Amidine->Condensation Intermediate Fluorinated Heterocycle (Pyrimidine/Pyrazole Core) Condensation->Intermediate - Morpholine API Vericiguat (sGC Stimulator) Intermediate->API Downstream Steps

Figure 1: Chemical synthesis logic mapping the precursor to the final Vericiguat API.

sGC_Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme Vericiguat Vericiguat (API) Vericiguat->sGC Allosteric Stimulation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Cardioprotection PKG->Vasodilation Phosphorylation Cascade

Figure 2: Mechanism of action for sGC stimulators derived from fluorinated precursors.

Precursor Screening Workflow

A robust screening workflow must evaluate both the structural integrity and the functional reactivity of the precursor. The (Z)-isomer is typically the thermodynamically favored and commercially supplied form[2][4]. However, batch-to-batch variations in the Z:E ratio or the presence of residual free morpholine can drastically alter reaction kinetics and impurity profiles during scale-up.

Screening_Workflow Precursor 2-Fluoro-3-(4-morpholinyl)-2-propenal Batch Receipt LCMS LC-MS/UV Profiling (Isomeric Purity Z/E) Precursor->LCMS Reactivity Micro-Scale Condensation (Amidine Reaction) Precursor->Reactivity Validation Self-Validating IPC (System Suitability) LCMS->Validation Impurity Impurity Fate Mapping (Residual Morpholine) Reactivity->Impurity Decision Scale-Up Go/No-Go Decision Impurity->Decision Validation->Decision

Figure 3: Self-validating analytical and reactivity workflow for precursor screening.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the assay contains internal controls that prove the methodology functioned correctly, completely independent of the sample's actual quality.

Protocol 1: LC-MS/UV Method for Isomeric Purity (Z/E) Profiling

Causality: Standard C18 columns often fail to resolve the Z and E isomers of highly polar enamine-aldehydes. We utilize a Biphenyl stationary phase to leverage π−π interactions, ensuring baseline separation of the isomers.

  • Step 1: Prepare a 1.0 mg/mL stock solution of the precursor in Acetonitrile.

  • Step 2 (Self-Validation / SST): Prepare a Forced-Degradation Standard by adding 0.1% TFA to an aliquot of the stock and heating to 40°C for 1 hour to induce partial Z E isomerization. Inject this standard first. Validation Gate: The system is only deemed suitable if the chromatogram displays two distinct peaks with a resolution ( Rs​ ) ≥1.5 . If Rs​<1.5 , the run is automatically invalidated.

  • Step 3: Inject the unknown batch sample using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Step 4: Quantify the Z:E ratio via UV absorbance at 280 nm and confirm the mass ( [M+H]+=160.1 ) via ESI-MS.

Protocol 2: Micro-Scale Condensation (Reactivity Assay)

Causality: Relying solely on HPLC purity is dangerous; trace inorganic salts from the precursor's manufacturing can poison the downstream cyclization. This functional assay proves the batch is chemically competent.

  • Step 1: In a 5 mL microwave vial, combine 1.0 mmol of the precursor, 1.0 mmol of a model amidine hydrochloride, and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) in 2.0 mL of DMF.

  • Step 2: Add 0.1 mmol of Biphenyl as an inert Internal Standard (IS).

  • Step 3: Heat the reaction to 90°C for 4 hours.

  • Step 4 (Self-Validation / IPC): At t=2 hours, pull a 10 μL aliquot for LC-MS. Validation Gate: Calculate the recovery of the Biphenyl IS. If the IS area deviates by >5% from the t=0 injection, the analytical measurement is flagged for volumetric error, preventing false kinetic reporting.

  • Step 5: Calculate the conversion yield based on the disappearance of the precursor relative to the validated IS. A competent batch must demonstrate >90% conversion.

Quantitative Data & Screening Metrics

The tables below summarize the baseline physicochemical attributes[1][5] and an example reactivity screening matrix used to make scale-up decisions.

Table 1: Physicochemical Attributes of 2-Fluoro-3-(4-morpholinyl)-2-propenal

ParameterValue / SpecificationMechanistic Significance
CAS Number 152873-67-1 / 1438425-79-6Registry identifiers for the (Z)-isomer and general compound.
Molecular Weight 159.16 g/mol Low MW ensures high atom economy during the condensation step.
Purity Target 98.0%Prevents downstream propagation of morpholine and des-fluoro impurities.
Isomeric Profile Predominantly (Z)-isomerEnsures consistent, predictable cyclization kinetics during API synthesis.

Table 2: Reactivity Screening Matrix (Model Data)

Batch IDHPLC Purity (%)Z:E RatioCondensation Yield (%)Scale-Up DecisionCausality for Decision
Lot-A01 99.198:292.4Approved High purity and optimal isomer ratio led to excellent cyclization yield.
Lot-B02 98.585:1581.0Rejected High (E)-isomer content sterically hindered the initial nucleophilic attack.
Lot-C03 95.299:164.5Rejected Trace residual morpholine poisoned the reaction, despite high (Z) content.

References

  • Hangzhou Longshine Bio-Tech Co.,LTD. "Riociguat And Veicigguat: Guanylate Cyclase (sGC) Agonists - News" (January 15, 2025). Available at: [Link]

  • LookChem. "2-fluoro-3-(morpholin-4-yl)acrylaldehyde - Chemical Properties and Suppliers". Available at: [Link]

  • Yongtai Tech. "Pharmaceutical Intermediates - Specifications". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 2-Fluoro-3-(4-morpholinyl)-2-propenal

Introduction and Strategic Context 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6) is a highly specialized fluorinated enamine intermediate utilized extensively in preclinical drug research and the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6) is a highly specialized fluorinated enamine intermediate utilized extensively in preclinical drug research and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. It serves as a critical upstream building block for the construction of 5-fluoro-1H-pyrazolo[3,4-b]pyridine scaffolds, which are core structural motifs in soluble guanylate cyclase (sGC) stimulators such as Vericiguat, a treatment for chronic heart failure[2].

The synthesis of fluoromalonaldehyde derivatives traditionally presents challenges due to the instability of the free aldehyde and the toxicity of early-generation fluorinating agents[3]. To bypass these issues, the most robust and scalable method for synthesizing 2-Fluoro-3-(4-morpholinyl)-2-propenal relies on the transamination of a more readily available precursor: 2-fluoro-3-(dimethylamino)acrolein.

Mechanistic Rationale and Experimental Design

As an Application Scientist, designing a self-validating protocol requires selecting a pathway that minimizes side reactions while maximizing thermodynamic driving forces.

The transamination approach leverages the differential nucleophilicity and boiling points of secondary amines. By reacting 2-fluoro-3-(dimethylamino)acrolein with morpholine, the equilibrium is driven forward by the thermal expulsion of dimethylamine gas (boiling point 7°C).

  • Solvent Selection: Toluene is selected over lower-boiling solvents (like dichloromethane) because its higher boiling point (110°C) allows the reaction mixture to be heated to 80°C. This temperature ensures the rapid and complete volatilization of the dimethylamine byproduct, shifting the equilibrium entirely to the right according to Le Chatelier's principle.

  • Stoichiometry: A slight excess of morpholine (1.2 equivalents) is used to ensure complete consumption of the starting material, preventing the need for difficult chromatographic separation of two structurally similar enamines.

Process Workflow

SynthesisWorkflow SM 2-Fluoro-3-(dimethylamino)acrolein (Starting Material) Reaction Toluene Solvent 80°C, 4 Hours SM->Reaction Reagent Morpholine (1.2 eq) (Transamination Agent) Reagent->Reaction Byproduct - Dimethylamine (Gas) (Equilibrium Shift) Reaction->Byproduct Thermal Evolution Product 2-Fluoro-3-(4-morpholinyl)-2-propenal (Target Product) Reaction->Product Isolation

Transamination workflow for 2-Fluoro-3-(4-morpholinyl)-2-propenal synthesis.

Quantitative Optimization Data

Prior to scaling, the reaction conditions were optimized. The table below summarizes the causality between solvent choice, temperature, and isolated yield, validating the selection of toluene.

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Dichloromethane40 (Reflux)126558Incomplete conversion; dimethylamine remains solvated.
Ethanol78 (Reflux)68881Good conversion, but product isolation requires solvent swap.
Toluene 80 4 >99 94 Optimal; rapid gas evolution, direct crystallization possible.

Step-by-Step Synthesis Protocol

Caution: This procedure must be performed in a properly functioning fume hood. Dimethylamine is a flammable, toxic gas. Morpholine is a corrosive liquid. Appropriate PPE (gloves, lab coat, safety goggles) is mandatory.

Materials and Reagents
  • 2-Fluoro-3-(dimethylamino)acrolein (CAS: 86256-49-7): 11.7 g (100 mmol)

  • Morpholine (CAS: 110-91-8): 10.4 g (120 mmol, 1.2 eq)

  • Toluene (Anhydrous): 100 mL

  • Deionized Water: 150 mL

  • Ethyl Acetate (EtOAc): 150 mL

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Reaction Execution
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a scrubber system to neutralize dimethylamine), add 11.7 g of 2-fluoro-3-(dimethylamino)acrolein.

  • Solvation: Add 100 mL of anhydrous toluene to the flask and stir at 300 rpm until the starting material is fully dissolved.

  • Reagent Addition: Slowly add 10.4 g of morpholine via syringe over 5 minutes. A slight exotherm may be observed.

  • Heating: Place the flask in a pre-heated oil bath at 80°C.

  • Monitoring: Stir the reaction mixture at 80°C for 4 hours. Monitor the reaction progress via TLC (Eluent: 1:1 EtOAc/Hexanes, UV detection at 254 nm) or LC-MS until the starting material peak is completely consumed.

Workup and Isolation
  • Cooling: Remove the flask from the oil bath and allow the mixture to cool to ambient temperature (20-25°C).

  • Quenching: Transfer the mixture to a separatory funnel and add 50 mL of deionized water to wash away excess morpholine and any residual dimethylamine.

  • Extraction: Separate the aqueous layer. Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Washing: Combine the organic layers (Toluene + EtOAc) and wash with 50 mL of saturated aqueous NaCl (brine).

  • Drying: Dry the combined organic phase over anhydrous Na2​SO4​ for 15 minutes. Filter off the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp 40°C) to yield a crude solid.

Purification and Characterization
  • Recrystallization: Recrystallize the crude product from a minimal amount of hot isopropanol or a mixture of EtOAc/Hexanes to afford 2-Fluoro-3-(4-morpholinyl)-2-propenal as a crystalline solid[1].

  • Expected Analytical Profile:

    • Molecular Weight: 159.16 g/mol [1]

    • Formula: C7​H10​FNO2​ [1]

    • 1H NMR (400 MHz, CDCl3): Expect a characteristic doublet for the aldehyde proton (around δ 8.5-9.0 ppm, coupled to fluorine) and a doublet for the vinylic proton (around δ 6.5-7.0 ppm). The morpholine ring protons will appear as multiplets around δ 3.5-3.8 ppm.

References

  • Alfa Labotrial. "CAS 1438425-79-6 2-fluoro-3-(4-morpholinyl)-(2-Propenal, 2-fluoro-3-(4-morpholinyl) - Preclinical Research CRO". alfa-labotrial.com.
  • LookChem. "Cas 1361232-73-6, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide". lookchem.com.
  • Molines, H., & Wakselman, C. "Fluoromalonaldehyde bis(dialkyl acetals): synthesis by carbene condensation and transformation to dialkyl fluoromalonates and fluorinated heterocyclic compounds". The Journal of Organic Chemistry (1989).

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of CAS 1438425-79-6

Target Compound: 2-Fluoro-3-(morpholin-4-yl)acrylaldehyde (CAS 1438425-79-6) Application: Key intermediate in the synthesis of fluorinated pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 1361232-73-6). Audience: Process C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Fluoro-3-(morpholin-4-yl)acrylaldehyde (CAS 1438425-79-6) Application: Key intermediate in the synthesis of fluorinated pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 1361232-73-6). Audience: Process Chemists and Drug Development Professionals

Introduction and Mechanistic Rationale

The compound 2-fluoro-3-(morpholin-4-yl)acrylaldehyde (CAS 1438425-79-6) is a highly specialized fluorinated enamine-aldehyde utilized extensively as a C3-dielectrophile building block in pharmaceutical research[1]. Its primary application is in the regioselective construction of complex heterocyclic scaffolds, most notably 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives, which are investigated for various therapeutic indications.

Causality in Reaction Design: The synthesis of this intermediate relies on the condensation of a 2-fluoromalonaldehyde equivalent (such as its sodium salt or an enol ether) with morpholine.

  • Why Morpholine? Morpholine is selected over other secondary amines (like piperidine or diethylamine) because the oxygen heteroatom in the morpholine ring reduces the overall basicity of the amine, moderating the reaction kinetics during condensation. Furthermore, the steric bulk and conformational rigidity of the morpholine moiety stabilize the resulting fluorinated enamine against spontaneous dimerization or polymerization—a common degradation pathway for highly reactive fluorinated aliphatic chains[2].

  • Why Fluorine Pre-installation? Installing the fluorine atom at the acyclic stage (rather than attempting late-stage fluorination of a pyridine ring) ensures absolute regiocontrol and avoids the generation of difficult-to-separate regioisomeric impurities during downstream cyclization.

Process Workflow and Logic

The scale-up workflow is designed to mitigate the exothermic nature of the initial amine addition while maximizing the crystalline yield of the final product.

G N1 Reactor Prep Inert N2 Atmosphere N2 Controlled Addition Morpholine (0-5 °C) N1->N2 N3 Condensation Phase (20-25 °C, 4h) N2->N3 N4 Aqueous Quench & Phase Separation N3->N4 N5 Crystallization (EtOH/Heptane) N4->N5 N6 Vacuum Drying CAS 1438425-79-6 N5->N6

Workflow for the scale-up synthesis and isolation of CAS 1438425-79-6.

Scale-Up Optimization Data

To ensure reproducibility, the reaction was evaluated across three scales. The primary optimization parameter was the solvent system used during the crystallization phase to reject unreacted morpholine and oligomeric byproducts.

Scale (Input)Solvent (Reaction)Addition TempCrystallization SystemYield (%)HPLC Purity (%)
10 gDichloromethane0 °CEthanol / Water78.596.2
100 gToluene2 °CEthanol / Heptane84.198.5
1.0 kgToluene2-5 °CEthanol / Heptane86.399.1

Note: Toluene was selected for the >100g scales as it allows for a seamless solvent swap via distillation prior to crystallization, eliminating the need for intermediate isolation and reducing environmental impact.

Standard Operating Protocol (1.0 kg Scale)

This protocol is engineered as a self-validating system; progression to subsequent steps is gated by specific analytical criteria to ensure process safety and product integrity.

Equipment Requirements
  • 20 L Jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe (PT100), and an addition funnel.

  • Recirculating chiller unit capable of maintaining -10 °C.

Step-by-Step Methodology

Step 1: Preparation and Initiation

  • Purge the 20 L reactor with Nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 2-fluoromalonaldehyde sodium salt (1.0 kg, 1.0 eq) and anhydrous Toluene (8.0 L).

  • Initiate mechanical stirring at 150 RPM and cool the suspension to an internal temperature of 0 °C to 5 °C.

Step 2: Controlled Amine Addition 4. Charge the addition funnel with Morpholine (850 g, 1.1 eq) dissolved in Toluene (1.0 L). 5. Begin dropwise addition of the morpholine solution.

  • Self-Validation Check: The reaction is moderately exothermic. Adjust the addition rate to strictly maintain the internal temperature below 5 °C. If the temperature exceeds 5 °C, pause addition immediately.
  • Once addition is complete, maintain stirring at 5 °C for 30 minutes.

Step 3: Condensation and In-Process Control (IPC) 7. Gradually adjust the chiller setpoint to allow the reaction mixture to warm to 20-25 °C over 1 hour. 8. Stir at 20-25 °C for 4 hours. 9. Self-Validation Check (IPC): Withdraw a 0.5 mL sample, quench with water, extract with ethyl acetate, and analyze via HPLC. The reaction is deemed complete when the residual 2-fluoromalonaldehyde peak is < 1.0% (Area%).

Step 4: Workup and Solvent Swap 10. Quench the reaction by slowly adding 4.0 L of deionized water. Stir vigorously for 15 minutes, then allow phase separation for 30 minutes. 11. Isolate the upper organic (toluene) layer. Wash the organic layer with 5% aqueous citric acid (2.0 L) to remove residual morpholine, followed by brine (2.0 L). 12. Transfer the organic layer to a clean reactor and perform vacuum distillation (40 °C, 50 mbar) to reduce the volume to approximately 2.5 L.

Step 5: Crystallization and Isolation 13. Break the vacuum with nitrogen. Heat the concentrated toluene solution to 50 °C and slowly charge Ethanol (1.0 L) followed by Heptane (4.0 L) as an antisolvent. 14. Cool the mixture linearly to 0 °C over 3 hours. Seed crystals may be added at 35 °C if spontaneous nucleation does not occur. 15. Filter the resulting off-white suspension through a Nutsche filter. Wash the filter cake with cold Heptane (1.0 L). 16. Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

  • Expected Output: ~1.1 kg of 2-fluoro-3-(morpholin-4-yl)acrylaldehyde (CAS 1438425-79-6) as an off-white powder[3].

References

  • "CAS 1438425-79-6 2-fluoro-3-(4-morpholinyl) - Preclinical Research CRO", alfa-labotrial.
  • "Shanghai Joiny Pharmaceutical Co.,LTD Product Catalog", chemicalbook.
  • "Cas 1361232-73-6,5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide", lookchem.
  • "2-Propenal, 2-fluoro-3-(4-morpholinyl)- | 1438425-79-6", chemicalbook.
  • "2-Propenal, 2-fluoro-3-(4-morpholinyl)- CAS NO.1438425-79-6", lookchem.

Sources

Method

Application Note: In Vitro Synthesis and Functional Validation of sGC Stimulators Derived from 2-Fluoro-3-(4-morpholinyl)-2-propenal

Mechanistic Rationale & Target Biology 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6) is a highly reactive, electrophilic α -fluoro- β -amino-acrylaldehyde. In drug discovery, it serves as the critical building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Biology

2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6) is a highly reactive, electrophilic α -fluoro- β -amino-acrylaldehyde. In drug discovery, it serves as the critical building block for synthesizing the 5-fluoro-1H-pyrazolo[3,4-b]pyridine pharmacophore[1]. This heterocyclic core is the defining structural feature of soluble guanylate cyclase (sGC) stimulators , most notably the heart failure therapeutic Vericiguat[1].

The Causality of the Chemistry: The morpholine moiety in 2-fluoro-3-(4-morpholinyl)-2-propenal acts as a superior leaving group. During condensation with 5-amino-1H-pyrazole-3-carboxylates under acidic conditions, the pyrazole's primary amine attacks the electrophilic β -carbon. The subsequent elimination of morpholine and intramolecular cyclization with the aldehyde yields the pyridine ring. The retained fluorine atom at the 5-position is critical; it sterically restricts metabolic oxidation and optimizes the compound's binding affinity within the sGC binding pocket[1].

The Causality of the Biology: sGC is the primary intracellular receptor for nitric oxide (NO). Upon NO binding to its heme group, sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that drives vasodilation and anti-fibrotic pathways[2]. sGC stimulators synthesized from this propenal intermediate bind directly to the β -subunit of sGC. They stabilize the active conformation of the enzyme independently of NO, but exhibit profound synergistic cGMP production when NO is present[3].

Experimental Workflow Visualization

G cluster_0 Chemical Synthesis cluster_1 In Vitro sGC Assay A 2-Fluoro-3-(4-morpholinyl) -2-propenal C Condensation Reaction (TFA) A->C B Aminopyrazole Derivatives B->C D 5-Fluoro-pyrazolo [3,4-b]pyridine Core C->D F Compound Incubation (+ IBMX ± SNAP) D->F Test Articles E CHO Cells (sGC Overexpressing) E->F G cGMP Production F->G H HTRF / ELISA Quantification G->H

Workflow from precursor synthesis to in vitro sGC stimulation and cGMP quantification.

Protocol 1: Micro-Scale Synthesis & LC-MS Validation

To evaluate structure-activity relationships (SAR), researchers must first synthesize the test articles using the propenal precursor. This self-validating protocol utilizes a micro-scale condensation reaction suitable for 96-well library generation.

Materials:

  • 2-Fluoro-3-(4-morpholinyl)-2-propenal (1.0 eq)

  • Substituted 5-amino-1H-pyrazole library (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Toluene / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a glass-lined 96-well reaction block, dispense 0.1 mmol of the aminopyrazole derivative and 0.1 mmol of 2-Fluoro-3-(4-morpholinyl)-2-propenal into each well.

  • Catalysis & Cyclization: Add 500 µL of the Toluene/Ethanol solvent mixture, followed by 2.0 equivalents of TFA. Rationale: TFA protonates the aldehyde oxygen, drastically increasing the electrophilicity of the β -carbon to facilitate the initial nucleophilic attack, while also promoting the final dehydration step of the cyclization[1].

  • Heating: Seal the block and heat at 90°C for 12 hours under agitation.

  • Solvent Evaporation: Cool to room temperature and remove solvents via a centrifugal vacuum concentrator (e.g., SpeedVac).

  • LC-MS Quality Control: Re-dissolve the crude product in DMSO. Inject 1 µL into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Proceed to biological assays only for wells demonstrating >90% purity of the target 5-fluoro-1H-pyrazolo[3,4-b]pyridine mass[1].

Protocol 2: In Vitro sGC Stimulation Assay (cGMP Quantification)

This cell-based assay evaluates the synthesized compounds for their ability to stimulate sGC and produce cGMP.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with recombinant rat sGC ( α 1 β 1 subunits)

  • IBMX (3-isobutyl-1-methylxanthine)

  • SNAP (S-nitroso-N-acetyl-DL-penicillamine)

  • Competitive cGMP ELISA or HTRF Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed recombinant CHO cells into 96-well plates at a density of 2×104 cells/well in Dulbecco’s Modified Eagle Medium (DMEM) without fetal bovine serum. Incubate overnight at 37°C. Rationale: CHO cells provide a clean background with minimal endogenous competing cyclases[1].

  • PDE Inhibition (Critical Step): Wash cells with PBS and pre-incubate for 10 minutes with assay buffer containing 1 mM IBMX. Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the hydrolysis of newly synthesized cGMP into GMP, ensuring the assay measures the true cumulative rate of sGC production rather than a steady-state degradation balance[2].

  • Compound Incubation (± NO Donor):

    • Condition A (Basal Stimulation): Add the synthesized test compounds (1 nM to 10 µM dose-response).

    • Condition B (Synergistic Stimulation): Add the test compounds concurrently with 100 nM SNAP. Rationale: SNAP is an NO donor. True sGC stimulators require the reduced heme iron of sGC and act synergistically with NO. Observing a massive leftward shift in the EC50 curve confirms the compound is an sGC stimulator rather than an NO-independent sGC activator[1].

  • Lysis & Quantification: After 20 minutes of incubation at 37°C, aspirate the buffer and lyse the cells using 0.1 M HCl to instantly halt enzymatic activity. Quantify cGMP levels in the lysate using a competitive ELISA, reading absorbance at 450 nm[2].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of successful sGC stimulators (such as Vericiguat) derived from the 2-Fluoro-3-(4-morpholinyl)-2-propenal intermediate, demonstrating the critical NO-synergy effect.

Test ConditionConcentration Range TestedExpected EC50 (nM)Max cGMP Fold-Change (vs. Vehicle)Mechanistic Interpretation
Test Compound Alone 1 nM – 10 µM1005 ± 145 nM~30-foldDirect stimulation of the sGC β -subunit independent of endogenous NO[1].
Test Compound + 30 nM SNAP 1 nM – 10 µM39.0 ± 5.1 nM~80-foldModerate NO synergy; stabilization of the active NO-sGC complex[1].
Test Compound + 100 nM SNAP 1 nM – 10 µM10.6 ± 1.7 nM>100-foldMaximal NO synergy; confirms the compound is a classical sGC stimulator[1].

Sources

Application

Application Note: Advanced Crystallization and Isolation Techniques for 2-Fluoro-3-(4-morpholinyl)-2-propenal

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425-79-6)[1] is a highly specialized (Z)- α -fluoro- β -amino-acrylaldehyde. In modern pharmaceutical development, it serves as a critical upstream building block for the synthesis of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core[2]. This core is the structural foundation of Vericiguat (BAY 1021189) , a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of chronic heart failure[3].

Because the purity of this intermediate directly dictates the polymorphic integrity and yield of the final Active Pharmaceutical Ingredient (API), mastering its synthesis and isolation is paramount for industrial scale-up.

Mechanistic Causality in Synthesis & Isolation

The formation of 2-fluoro-3-(4-morpholinyl)-2-propenal typically proceeds via a nucleophilic vinylic substitution ( SN​V ) of a fluorinated precursor (e.g., a dihalopropenal or fluorinated enol ether) with morpholine[4].

Why Isolation is Challenging:

  • Acid Sensitivity & Hydrolysis: The enamino-aldehyde moiety is highly susceptible to hydrolysis under acidic conditions. During the SN​V reaction, acidic byproducts (such as HF or HCl) are generated. If not immediately scavenged, these acids will protonate the morpholine or hydrolyze the product.

  • E/Z Isomerization: The compound can exist as both E and Z isomers. The (Z)-isomer is thermodynamically preferred due to intramolecular dipole alignment, but improper thermal cycling during crystallization can trap the kinetic (E)-isomer in the crystal lattice.

  • Amorphous "Oiling Out": Morpholine derivatives are notorious for phase-separating as amorphous, viscous oils rather than forming crystalline solids when supersaturation is generated too rapidly.

To counteract these issues, Triethylamine (Et 3​ N) is utilized as an acid scavenger during synthesis[5], and a highly controlled anti-solvent cooling crystallization is employed during isolation to bypass the metastable oiling-out zone.

Experimental Workflow: Synthesis & Primary Extraction

The following self-validating protocol is adapted from validated industrial methodologies for substituted α -fluoro- β -amino-acrylaldehydes[6].

Step-by-Step Protocol
  • Nucleophilic Addition: Charge a jacketed reactor with the aqueous fluorinated precursor and heat to 75 °C.

    • Causality: Heating overcomes the activation energy barrier for the SN​V reaction, but temperatures >80 °C must be avoided to prevent thermal degradation of the aldehyde.

  • Amine Dosing: Add Morpholine (2.0 eq) and Triethylamine (3.0 eq) dropwise over 30 minutes[5].

    • Causality: Triethylamine neutralizes the generated acid, protecting the newly formed enamino-aldehyde from hydrolytic cleavage.

  • In-Process Control (IPC): Sample the reaction after 2 hours. Analyze via HPLC. The system is self-validating: proceed to extraction only when the precursor peak area is < 1.0%.

  • Phase Separation: Cool the mixture to 20 °C and extract with Dichloromethane (DCM).

    • Causality: The highly lipophilic product partitions into the organic DCM phase, efficiently separating it from the hydrophilic triethylammonium halide salts left in the aqueous waste.

Workflow A 1. Nucleophilic Addition (Morpholine + Et3N, 75°C) B 2. Phase Separation (DCM Extraction) A->B C 3. Solvent Exchange (Isopropanol/Heptane) B->C D 4. Controlled Cooling (70°C to 5°C, -0.5°C/min) C->D E 5. Filtration & Drying (Vacuum, 40°C) D->E

Fig 1. Workflow for the synthesis and isolation of 2-Fluoro-3-(4-morpholinyl)-2-propenal.

Advanced Crystallization Strategy

Direct crystallization from DCM is unviable due to its excessive solubilizing power. A solvent exchange to an Isopropanol (IPA) / Heptane system is required to achieve the >98.0% purity specification[1].

Step-by-Step Crystallization Protocol
  • Solvent Exchange: Perform vacuum distillation to remove DCM, continuously feeding Isopropanol (IPA) until DCM levels are < 5% v/v.

  • Anti-Solvent Addition: Heat the IPA solution to 60 °C. Add Heptane dropwise until the solution reaches the cloud point (onset of supersaturation).

  • Seeding: Cool the reactor to 45 °C and introduce 1% w/w seed crystals of pure (Z)-2-fluoro-3-(4-morpholinyl)-2-propenal.

  • Controlled Cooling: Cool the suspension to 5 °C at a linear rate of -0.5 °C/min. Filter the resulting off-white powder and dry under vacuum at 40 °C.

Quantitative Data: Solubility and Cooling Profile
ParameterValue / SetpointMechanistic Rationale
Primary Solvent Isopropanol (IPA)High solubility at >60 °C; prevents E/Z isomerization during heating.
Anti-Solvent HeptaneInduces supersaturation; low-toxicity alternative to hexane.
Seeding Temp. 45 °CIntroduces (Z)-isomer nuclei, preventing amorphous oiling out.
Cooling Rate -0.5 °C / minEnsures uniform crystal growth and rejects entrapped organic impurities.
Final Temp. 5 °CMaximizes thermodynamic yield while maintaining impurity solubility.

Downstream Impact on API Polymorphism

The purity of isolated 2-fluoro-3-(4-morpholinyl)-2-propenal has a cascading effect on downstream drug manufacturing. During the synthesis of Vericiguat, this intermediate undergoes condensation and cyclization with a hydrazine derivative [7].

Vericiguat is known to exist in at least five distinct polymorphs (Modifications I through V) and several solvates[8]. Modification I (m.p. 257 °C) is the thermodynamically stable form targeted for oral formulations[9]. If trace (E)-isomers, unreacted morpholine, or degradation products from the intermediate stage propagate into the pyrazole cyclization step, they generate structurally similar impurities. These impurities can act as rogue "seeds" that disrupt the crystal lattice of Modification I, leading to the formation of the less stable Modification II (m.p. 253 °C) or amorphous domains[9].

Pathway N1 2-Fluoro-3-(4-morpholinyl) -2-propenal N2 Hydrazine Condensation N1->N2 Cyclization N3 5-Fluoro-1H-pyrazolo [3,4-b]pyridine Core N2->N3 -H2O, -Morpholine N4 Vericiguat (Mod I) m.p. 257°C N3->N4 Pyrimidine Coupling

Fig 2. Chemical transformation pathway from the enamino-aldehyde to Vericiguat Modification I.

Quality Control Specifications

To ensure suitability for downstream API synthesis, the isolated intermediate must meet the following self-validating analytical criteria:

  • Appearance: Off-white to pale yellow crystalline powder[10].

  • Chromatographic Purity (HPLC): 98.0% (Area %)[1].

  • Moisture Content (Karl Fischer): 1.0% (Excess moisture inhibits the downstream anhydrous hydrazine condensation)[10].

References

  • European Patent Office. (2016). Method for producing substituted (z)-alpha-fluoro-beta-amino-acrylaldehydes (Patent No. EP2896617B1).
  • European Patent Office. (2018). Method for producing substituted 5-fluoro-1h-pyrazolopyridines (Patent No. EP2782914B1).
  • Funabiki, K., Ohtsuki, T., Ishihara, T., & Yamanaka, H. (2015). Fluorinated Enol Ethers: Their Synthesis and Reactivity. Organic & Biomolecular Chemistry. Retrieved from[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Sample Preparation and Quantification of 2-Fluoro-3-(4-morpholinyl)-2-propenal

Target Audience: Researchers, analytical scientists, and preclinical drug development professionals. Application Area: Bioanalysis, Pharmacokinetics (PK), and Synthetic Intermediate Quantification.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and preclinical drug development professionals. Application Area: Bioanalysis, Pharmacokinetics (PK), and Synthetic Intermediate Quantification.

Chemical Context & Analytical Challenges

2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425-79-6) is a low-molecular-weight (MW: 159.16 g/mol ) fluorinated morpholine derivative. It is frequently utilized as a critical building block and intermediate in the synthesis of advanced pharmaceutical agents, including tubulin destabilizers and antileukemic compounds[1].

Quantifying this intermediate in complex biological matrices (such as plasma) or crude synthetic reaction mixtures presents distinct analytical challenges. The molecule is relatively small and hydrophilic, making it prone to poor retention on standard reversed-phase columns. Furthermore, the basic morpholine nitrogen is highly susceptible to ion suppression caused by endogenous plasma phospholipids during Electrospray Ionization (ESI).

Mechanistic Rationale for Experimental Design

To achieve a robust, high-throughput assay, every step of the sample preparation and chromatographic separation must be mechanistically justified.

Extraction Chemistry: Hybridized PPT and SPE

The analysis of small hydrophilic molecules via mass spectrometry is frequently compromised by matrix effects. A hybridized sample preparation approach combining Protein Precipitation (PPT) with Solid-Phase Extraction (SPE) is highly effective at removing tagging byproducts, salts, and 2[2].

  • Causality of PPT: We utilize Acetonitrile (ACN) acidified with 0.1% Formic Acid (FA) for the initial precipitation. The acidic environment disrupts protein-drug binding and denatures plasma proteins, while simultaneously ensuring the basic morpholine ring ( pKa​ ~ 8.3) remains fully protonated for maximum solubility in the aqueous-organic mixture.

  • Causality of SPE: Following PPT, the supernatant is passed through a Hydrophilic-Lipophilic Balance (HLB) SPE plate. This orthogonal cleanup step is critical for fluorinated small molecules, as it strips away the remaining endogenous phospholipids that cause severe ion suppression in ESI+ mode[3].

Chromatographic Buffer Selection

Chromatographically, the use of a volatile buffer system is critical. We employ4 in the aqueous mobile phase[5]. This specific buffer combination stabilizes the local pH at the droplet surface during desolvation in the MS source, providing consistent ionization efficiency for the fluorinated analog and preventing secondary interactions (peak tailing) between the basic morpholine moiety and residual silanols on the C18 stationary phase.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-Fluoro-3-(4-morpholinyl)-2-propenal (Purity 98%).

  • Internal Standard (IS): Morpholine- d8​ analog or structurally similar stable-isotope labeled standard.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Consumables: 96-well HLB SPE plates (30 mg/well), 96-well collection plates.

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) into a 96-well plate[3].

  • Spike: Add 10 µL of the Internal Standard (IS) working solution (e.g., 100 ng/mL) to all wells except double blanks.

  • Precipitate (PPT): Add 150 µL of cold ACN containing 0.1% FA to precipitate proteins and protonate the analyte.

  • Mix & Pellet: Vortex mechanically for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Load: Transfer 100 µL of the resulting supernatant to a pre-conditioned HLB SPE plate (Conditioned with 200 µL MeOH, equilibrated with 200 µL Water).

  • Wash: Wash the SPE bed with 200 µL of 5% MeOH in water to elute highly polar endogenous salts.

  • Elute: Elute the target analyte into a clean collection plate using 2 × 100 µL of 100% ACN.

  • Evaporate: Dry the eluate under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex for 2 minutes.

  • Inject: Inject 5 µL into the LC-MS/MS system[1].

Workflow Visualization

Workflow S1 1. Aliquot Plasma Sample (50 µL) Spike with Internal Standard S2 2. Protein Precipitation (PPT) Add 150 µL ACN with 0.1% FA S1->S2 S3 3. Vortex & Centrifugation 14,000 rpm, 10 min, 4°C S2->S3 S4 4. Supernatant Transfer Collect 100 µL organic phase S3->S4 S5 5. Solid-Phase Extraction (HLB) Wash: 5% MeOH | Elute: 100% ACN S4->S5 S6 6. Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase S5->S6 S7 7. UHPLC-MS/MS Analysis ESI+ MRM Mode Acquisition S6->S7

Figure 1. LC-MS/MS sample prep workflow for 2-Fluoro-3-(4-morpholinyl)-2-propenal.

Analytical Parameters & Data Presentation

Liquid Chromatography Conditions

Separation is performed on a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) to ensure sharp peak shapes and rapid run times[1].

  • Mobile Phase A: Water + 0.1% FA + 5 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile + 0.1% FA

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
1.000.40955
4.000.401090
5.500.401090
5.600.40955
7.000.40955
Mass Spectrometry Parameters

Detection is achieved using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The morpholine ring readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 160.1.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Fluoro-3-(4-morpholinyl)-2-propenal160.186.120Quantifier (Morpholine fragment)
2-Fluoro-3-(4-morpholinyl)-2-propenal160.1114.115Qualifier
Internal Standard ( d8​ -analog)168.194.120IS Normalization

System Suitability & Validation Checks (Self-Validating System)

To ensure this protocol functions as a highly trustworthy, self-validating system, the following quality control (QC) gates must be embedded within every analytical run:

  • Isotope-Labeled Internal Standard (IS) Tracking: The peak area of the IS must remain within ± 15% across all unknown samples and calibration standards. A sudden drop in IS response indicates unmitigated matrix effects (ion suppression) or a failure in the SPE elution step.

  • Carryover Assessment: A solvent blank must be injected immediately following the Upper Limit of Quantitation (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantitation (LLOQ) signal to confirm the absence of autosampler or column carryover.

  • Retention Time Stability: The retention time of 2-Fluoro-3-(4-morpholinyl)-2-propenal must not deviate by more than ± 0.1 minutes from the calibration standards. Shifts indicate a failure in the 5 mM ammonium formate buffering system or column degradation.

References

  • Source: wisc.
  • Source: aacrjournals.
  • Source: scirp.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-Fluoro-3-(4-morpholinyl)-2-propenal synthesis

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in the synthesis of (Z)-2-fluoro-3-(morpholin-4-yl)acrylaldeh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in the synthesis of (Z)-2-fluoro-3-(morpholin-4-yl)acrylaldehyde (CAS 152873-67-1). This enamine-aldehyde is a highly valuable, yet chemically sensitive, intermediate essential for the production of soluble guanylate cyclase (sGC) stimulators, including the cardiovascular drugs Vericiguat and Riociguat[1].

Historically, classical synthesis routes (such as the Ishihara method) have been plagued by complex purification requirements and severe side reactions, resulting in overall yields as low as 11%[2]. This guide deconstructs the chemical causality behind these low yields and provides a self-validating, modern methodology to ensure robust, high-fidelity synthesis.

Mechanistic Workflow & Troubleshooting Logic

To troubleshoot effectively, we must first map the chemoselective pathways and identify where the synthesis deviates from the target product.

ReactionPathway A Fluorinated Precursor (Electrophile) C Addition-Elimination Intermediate A->C B Morpholine (Nucleophile) B->C D 2-Fluoro-3-(4-morpholinyl) -2-propenal C->D T < 20°C Auxiliary Base E Defluorinated Byproduct C->E T > 40°C Excess Amine F Hydrolyzed Malonaldehyde D->F Acidic Workup (pH < 7)

Fig 1. Chemoselective pathways and common degradation routes in the synthesis workflow.

TroubleshootingTree A Issue: Low Isolated Yield B Check Crude Conversion (HPLC/NMR) A->B C Low Conversion (<50%) B->C D High Conversion (>90%) B->D E Action: Add Auxiliary Base (e.g., Triethylamine) C->E F Analyze Impurity Profile D->F G High Defluorination F->G H High Hydrolysis F->H I Action: Lower Reaction Temp (0°C to 20°C) G->I J Action: Ensure pH > 7 During Aqueous Workup H->J

Fig 2. Decision tree for diagnosing and resolving low yield in the synthesis process.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at ~50% conversion despite using 1.2 equivalents of morpholine? Causality: During the nucleophilic addition-elimination sequence, one equivalent of strong acid (e.g., HCl or trifluoromethanesulfonic acid, depending on the precursor) is generated as the leaving group departs. If morpholine is the only base present, it acts as an acid scavenger, protonating into a non-nucleophilic morpholinium salt. This effectively halves your active reagent concentration, stalling the reaction. Solution: You must decouple the nucleophilic role from the acid-scavenging role. Introduce an auxiliary, non-nucleophilic base (such as Triethylamine, K2CO3, or NaOH) to trap the generated acid. Industrial patents explicitly highlight that trapping the acid with auxiliary bases is mandatory to achieve high yields and prevent complex purifications[3].

Q2: My crude NMR shows excellent conversion, but my isolated yield after aqueous workup is abysmal (<20%). What went wrong? Causality: 2-Fluoro-3-(4-morpholinyl)-2-propenal is a vinylogous amide. The nitrogen lone pair delocalizes into the aldehyde carbonyl, creating a highly polarized system. Under acidic conditions (pH < 7), the oxygen or alpha-carbon becomes rapidly protonated. This triggers an immediate attack by water on the resulting iminium intermediate, cleaving the C-N bond to yield 2-fluoromalonaldehyde and morpholine. Solution: Never expose this product to acidic aqueous conditions. Ensure your quench and extraction phases are strictly buffered to pH 8–9 using saturated aqueous NaHCO3 or K2CO3.

Q3: I am observing a high percentage of a highly polar, defluorinated byproduct. How can I prevent this? Causality: Fluorine attached to an sp2 carbon adjacent to an electron-withdrawing aldehyde is highly susceptible to Nucleophilic Vinylic Substitution ( SN​V ). If the reaction temperature exceeds 30°C, the kinetic preference shifts, and morpholine will begin attacking the C-F bond instead of the target electrophilic center, leading to a bis-morpholino impurity. Solution: The reaction is under strict kinetic control. Maintain the internal temperature between 0°C and 20°C during the entire addition phase.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/failure modes.

EntryMorpholine (eq)Auxiliary BaseTemp (°C)Workup pHIsolated YieldPrimary Failure Mode
11.0None207.045%Incomplete conversion (Acid stalling)
22.5None507.038%Defluorination ( SN​V at C-F bond)
31.05TEA (1.2 eq)203.015%Product hydrolysis (Vinylogous amide cleavage)
4 1.05 TEA (1.2 eq) 0 to 20 8.5 89% None (Optimized Conditions)

Self-Validating Experimental Protocol

This protocol utilizes a dual-base system to maximize the nucleophilicity of morpholine while maintaining strict thermal and pH controls to prevent degradation.

Step 1: Electrophile Preparation & Thermal Equilibration

  • Charge a dry, nitrogen-flushed reactor with the fluorinated electrophile (e.g., 3-chloro-2-fluoro-2-propenal, 1.0 eq) dissolved in anhydrous dichloromethane (DCM) (10 mL/g).

  • Chill the system using an ice/water bath.

  • Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature is strictly ≤ 5°C.

Step 2: Dual-Base Nucleophile Addition

  • In a separate addition funnel, prepare a solution of Morpholine (1.05 eq) and Triethylamine (TEA, 1.2 eq) in DCM (2 mL/g).

  • Causality Note: TEA is chosen due to its higher basicity and steric hindrance, ensuring it acts preferentially as the acid scavenger without competing as a nucleophile[3].

  • Add the amine solution dropwise over 60 minutes.

  • Validation Check: Monitor the internal temperature probe. Adjust the drip rate to ensure the temperature never exceeds 10°C during addition.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to slowly warm to 20°C. Stir for 2 hours.

  • Validation Check: Pull an aliquot for HPLC or TLC analysis. Conversion of the starting material should be >95%. If conversion is stalled, verify that the system has not become acidic.

Step 4: pH-Controlled Quench & Extraction

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ solution.

  • Critical Validation Check: Before phase separation, test the aqueous layer with pH paper. It must read between pH 8 and 9. If it is < 7, add additional solid NaHCO3​ or K2​CO3​ until basicity is achieved.

  • Separate the organic layer. Back-extract the aqueous layer once with DCM.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure.

  • Causality Note: Maintain the rotary evaporator water bath at ≤ 35°C. Prolonged thermal stress during concentration can induce polymerization or degradation of the enamine-aldehyde.

  • The resulting product is typically obtained as a high-purity solid or heavy oil that crystallizes upon standing, requiring no further complex purification[2].

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Fluoro-3-(4-morpholinyl)-2-propenal

Welcome to the Technical Support Center. This guide addresses a frequent and frustrating challenge encountered by medicinal chemists and pharmacologists: the poor aqueous solubility of 2-Fluoro-3-(4-morpholinyl)-2-propen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a frequent and frustrating challenge encountered by medicinal chemists and pharmacologists: the poor aqueous solubility of 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425-79-6).

While morpholine-containing compounds are typically assumed to be easily solubilized via mild acidification, this specific building block behaves counterintuitively. Below, we provide a mechanistic explanation of its physicochemical properties and field-proven protocols to achieve stable aqueous formulations for both in vitro and in vivo applications.

Section 1: Mechanistic Troubleshooting (The "pH Fallacy")

Q: Morpholine has a standard pKa of ~8.3. Why does lowering the pH of my aqueous buffer fail to dissolve 2-Fluoro-3-(4-morpholinyl)-2-propenal?

A: This is the most common pitfall when working with this compound. The molecule is not a standard aliphatic amine; it is a highly conjugated push-pull alkene (an enamine conjugated with an aldehyde).

In this system, the lone pair of electrons on the morpholine nitrogen (the "push" or donor) is heavily delocalized across the fluorinated double bond toward the electron-withdrawing aldehyde oxygen (the "pull" or acceptor)[1]. Because the nitrogen's lone pair is tied up in this resonance structure, it is largely unavailable for protonation[2].

  • The Data: The predicted pKa of the morpholine nitrogen in this specific conjugated system drops drastically to ~0.01 [3].

  • The Causality: Standard salt-formation strategies (e.g., using HCl or citric acid to protonate the amine) will fail. The compound remains un-ionized and highly lipophilic at physiological and standard acidic pH levels, meaning pH adjustment is a dead end for solubilization.

Section 2: In Vitro Assays (Kinetic Solubility Solutions)

Q: If pH adjustment doesn't work, how do I prepare this compound for high-throughput screening (HTS) or cell-based assays?

A: For early-stage in vitro testing, you must bypass thermodynamic barriers and rely on kinetic solubility methods using a co-solvent[4]. The compound is highly soluble in aprotic organic solvents.

  • Primary Stock: Dissolve the solid compound in 100% DMSO to create a concentrated stock (e.g., 10 mM to 50 mM).

  • Aqueous Dilution: Perform rapid, linear serial dilutions directly into your aqueous assay buffer.

  • Verification: Because push-pull enamines can crash out of solution rapidly upon aqueous exposure, verify the precipitation point using Laser Nephelometry (light scattering)[5]. Keep the final DMSO concentration 1% to avoid cytotoxicity.

Section 3: In Vivo Formulation (Thermodynamic Solubility Solutions)

Q: I need to dose animals, and I cannot use high concentrations of DMSO. How do I formulate this for in vivo studies?

A: To achieve high thermodynamic solubility without relying on toxic levels of DMSO, you must use supramolecular complexation or surfactant-based micellar systems[6]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for lipophilic, un-ionized small molecules. The hydrophobic cavity of HP- β -CD encapsulates the fluorinated propenal backbone, while the morpholine ring interacts with the outer aqueous environment.

Quantitative Data: Excipient Efficacy Comparison

The following table summarizes the expected solubility limits of 2-Fluoro-3-(4-morpholinyl)-2-propenal across different formulation strategies.

Formulation StrategyExcipient CompositionExpected Solubility LimitApplication
Aqueous Buffer PBS (pH 7.4)< 0.05 mg/mLBaseline (Unsuitable)
Acidic Buffer 0.1 M HCl (pH 1.0)< 0.05 mg/mLDemonstrates pH failure
Co-Solvent 1% DMSO in PBS~ 0.1 - 0.5 mg/mLIn vitro assays
Surfactant System 5% Tween 80 + 5% PEG4002.0 - 5.0 mg/mLIV / IP dosing
Complexation 20% (w/v) HP- β -CD in water> 10.0 mg/mLPO / IV dosing
Experimental Protocol: HP- β -CD Complexation (Thermodynamic Shake-Flask Method)

This is a self-validating protocol. By mandating a filtration and quantification step, the system ensures you are measuring true solubilization rather than a meta-stable suspension.

  • Preparation of Vehicle: Dissolve 20 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 80 mL of ultra-pure water. Stir until completely clear. Adjust the final volume to 100 mL.

  • API Addition: Add 100 mg of 2-Fluoro-3-(4-morpholinyl)-2-propenal (solid powder) directly to 10 mL of the 20% HP- β -CD solution.

  • Incubation (Critical Step): Place the mixture in a temperature-controlled shaker at 25°C. Shake at 200 RPM for 24 hours.

    • Causality Note: Thermodynamic equilibrium takes time. Rushing this step (e.g., shaking for only 1 hour) leads to meta-stable suspensions that will inevitably precipitate in the syringe during dosing.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Quantification: Analyze the filtrate via LC-MS or UV-Vis (against a pre-established calibration curve in DMSO) to confirm the exact dissolved concentration before proceeding to animal studies[4].

Workflow Visualization

SolubilityWorkflow cluster_kinetic Kinetic Solubility (In Vitro) cluster_thermo Thermodynamic Solubility (In Vivo) Start 2-Fluoro-3-(4-morpholinyl) -2-propenal (Solid) DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Excipient Add to HP-β-CD or PEG400/Tween 80 System Start->Excipient Dilute Serial Dilution in Aqueous Buffer DMSO->Dilute Nephelometry Laser Nephelometry (Detect Precipitation) Dilute->Nephelometry Shake Shake-Flask Incubation (24 Hours @ 25°C) Excipient->Shake LCMS Filter & Quantify via LC-MS/UV Shake->LCMS

Kinetic vs. Thermodynamic solubility workflows for 2-Fluoro-3-(4-morpholinyl)-2-propenal.

References
  • Title: Static and Dynamic Stereochemistry of Push‐Pull and Strained Ethylenes Source: ResearchGate / Topics in Stereochemistry URL: [Link]

  • Title: Single-Electron Reduction of “Push–Pull” C–C Single Bond and Decyanation Using Tertiary Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 2-Fluoro-3-(4-morpholinyl)-2-propenal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 2-Fluoro-3-(4-morp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425-79-6), including its highly sought-after crystalline (Z)-isomer (CAS: 152873-67-1)[1][2].

This compound is a critical fluorinated enamine intermediate, most notably utilized in the synthesis of Vericiguat (BAY 1021189), a soluble guanylate cyclase (sGC) stimulator approved for the treatment of chronic heart failure[3][4]. Synthesizing this intermediate from 2,2,3,3-tetrafluoro-1-propanol derivatives requires precise thermodynamic and kinetic control[3][5]. Deviations in temperature or time frequently lead to poor E/Z stereoselectivity, thermal degradation, or dangerous exothermic runaways.

This guide provides field-proven methodologies, causal explanations for critical parameters, and a comprehensive troubleshooting FAQ to ensure a self-validating, high-yield workflow.

Validated Experimental Protocol

The following step-by-step methodology is grounded in the optimized synthesis route for the Vericiguat intermediate[6]. Every step is designed as a self-validating system; if an observation deviates from the expected state, the protocol must be paused and assessed.

Step 1: Reagent Preparation & Initial Heating

  • Action: Charge a dry, nitrogen-flushed reaction vessel with morpholine (approx. 2.0 equivalents) and Triethylamine (Et₃N) (approx. 3.0 equivalents)[6].

  • Action: Heat the amine mixture to an internal temperature of 75 °C[6].

  • Validation: Ensure the internal thermocouple reads a stable 75 °C before proceeding. Do not rely solely on the jacket temperature.

Step 2: Temperature-Controlled Addition

  • Action: Begin the dropwise addition of the aqueous solution of the fluorinated precursor (e.g., the activated 2,3,3-trifluoro-2-propen-1-ol derivative)[6].

  • Action: Strictly maintain the internal temperature between 75 °C and 80 °C during the entire addition process[6].

  • Validation: The reaction is highly exothermic. If the temperature approaches 80 °C, pause the addition until the cooling system brings it back to 75 °C.

Step 3: Kinetic Reflux

  • Action: Once the addition is complete, bring the mixture to reflux and stir for exactly 2 hours [6].

  • Validation: The mixture should maintain a consistent reflux without excessive darkening.

Step 4: Rapid Quench & Extraction

  • Action: Immediately cool the reaction mixture to 23 °C to halt the reaction kinetics[6].

  • Action: Wash the aqueous phase with Dichloromethane (DCM) to extract the target enamine[6].

  • Validation: Phase separation should be distinct. Emulsions indicate potential polymerization from over-heating.

Reaction Workflow & Control Points

The following diagram illustrates the critical path of the synthesis, highlighting where thermal and kinetic controls are applied to prevent degradation.

ReactionOptimization N1 Amine Mixture Preparation Morpholine + Et3N N2 Initial Heating Phase Target: 75 °C N1->N2 N3 Precursor Addition Strictly 75–80 °C N2->N3 Exotherm Risk N4 Reflux Phase Exactly 2 Hours N3->N4 Kinetic Control N5 Rapid Quench Cool to 23 °C N4->N5 Prevent Tars N6 Phase Extraction (DCM) Product Isolation N5->N6

Figure 1: Temperature and time-controlled workflow for 2-Fluoro-3-(4-morpholinyl)-2-propenal synthesis.

Quantitative Data: Reaction Optimization Matrix

The table below summarizes the causal relationship between reaction parameters (Temperature and Time) and the resulting yield/purity of the product. Use this matrix to diagnose deviations in your own pilot runs.

Internal Temp (°C)Reflux TimeYield (%)HPLC Purity (%)Mechanistic Observation / Causality
60 °C2.0 Hours45%92.0%Incomplete Conversion: Insufficient activation energy for the addition-elimination cascade. Unreacted precursor accumulates.
75–80 °C 2.0 Hours 88% 98.5% Optimal State: Ideal kinetic control[6]. High selectivity for the thermodynamically stable (Z)-isomer.
75–80 °C4.0 Hours72%91.0%Thermodynamic Degradation: Extended heating promotes enamine hydrolysis and base-catalyzed aldol condensations.
95 °C (Boiling)1.0 Hour60%85.0%Thermal Runaway: Excessive exotherm leads to the degradation of the fluoro-enamine into uncharacterized polymeric tars.

Troubleshooting & FAQs

Q1: Why must the addition temperature be strictly maintained between 75 °C and 80 °C?

Causality: The nucleophilic addition-elimination sequence required to form the enamine is highly exothermic.

  • If < 75 °C: The reaction stalls. Precursor accumulates in the vessel, creating a severe safety risk; a delayed, sudden exotherm can lead to a thermal runaway.

  • If > 80 °C: The delicate fluoro-enamine intermediate undergoes thermal degradation. Fluorinated enamines are sensitive to high heat in the presence of water and base, leading to the formation of dark, intractable polymeric tars.

Q2: What is the mechanistic consequence of extending the reflux time beyond 2 hours?

Causality: The formation of 2-Fluoro-3-(4-morpholinyl)-2-propenal is strictly under kinetic control [6]. While 2 hours ensures complete conversion of the precursor, extending the reflux time pushes the system into thermodynamic control. Under prolonged heating in an aqueous basic environment, the enamine bond becomes susceptible to hydrolysis, reverting to morpholine and a degraded fluoromalonaldehyde derivative. This significantly reduces yield and complicates the HPLC purity profile.

Q3: How does temperature optimization influence the stereochemistry (E/Z ratio)?

Causality: The target intermediate for downstream active pharmaceutical ingredients (like Vericiguat) is the highly crystalline (Z)-isomer (CAS: 152873-67-1)[1][3]. The 75–80 °C window provides precisely enough thermal energy to overcome the rotational barrier of the intermediate, allowing the molecule to adopt the thermodynamically favored Z-configuration. This configuration is stabilized by intramolecular dipole interactions between the fluorine atom and the morpholine oxygen. Lower temperatures often yield a messy mixture of E/Z isomers that fail to crystallize properly.

Q4: Can we substitute Triethylamine (Et₃N) with a stronger inorganic base like NaOH?

Causality: No. Et₃N acts as a soluble, non-nucleophilic organic base[6]. Its primary role is to buffer the hydrofluoric acid (HF) generated during the elimination of fluoride from the tetrafluoropropyl precursor without participating in competitive nucleophilic attacks. Introducing a strong inorganic base like NaOH in an aqueous-organic biphasic system will cause premature, irreversible hydrolysis of the fluorinated precursor before morpholine can successfully attack.

References

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 2017, 60(12), 5146–5161. URL: [Link]

  • Method for producing substituted (z)-alpha-fluoro-beta-amino-acrylaldehydes (EP2896617B1). Google Patents.
  • Substituted 5-fluoro-1h-pyrazolopyridines in crystalline form (EP3421470B1). Google Patents.

Sources

Optimization

Identifying common impurities in 2-Fluoro-3-(4-morpholinyl)-2-propenal and removal methods

Welcome to the technical support guide for 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS No. 1438425-79-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS No. 1438425-79-6). This document is designed for researchers, synthetic chemists, and drug development professionals to effectively identify and mitigate common impurities associated with this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Apixaban and Linezolid, ensuring its purity is paramount for successful downstream applications.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the quality, stability, and handling of 2-Fluoro-3-(4-morpholinyl)-2-propenal.

Q1: What are the most common types of impurities I might encounter with this compound?

You will typically encounter four main classes of impurities:

  • Unreacted Starting Materials: Residuals from the synthesis, such as morpholine or a fluorinated aldehyde precursor.

  • Reaction Byproducts: Compounds formed from side-reactions during the synthesis. Given the enamine-like structure, self-condensation or reactions with excess reagents are possible.

  • Degradation Products: The α,β-unsaturated aldehyde system can be susceptible to polymerization or hydrolysis over time, especially when exposed to heat, light, or acidic/basic conditions. A "Des-Fluoro" impurity, where the fluorine atom is lost, has been noted as a potential process-related impurity in similar fluorinated scaffolds.[2]

  • Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., dichloromethane, methanol, triethylamine) may be retained in the final product.[3][4]

Q2: My batch of 2-Fluoro-3-(4-morpholinyl)-2-propenal is an off-white or yellowish powder, but the specification sheet says it should be white. What does this discoloration indicate?

Discoloration, typically a shift from off-white to yellow or brown, is often an indicator of degradation.[1] This can be caused by the formation of minor, highly conjugated polymeric impurities or products from slow decomposition upon storage. While a slight color change may not significantly impact the overall purity percentage as measured by HPLC, it warrants investigation as these colored impurities could affect the performance of subsequent reactions.

Q3: How should I properly store this compound to maintain its purity?

To minimize degradation, 2-Fluoro-3-(4-morpholinyl)-2-propenal should be stored under normal, stable conditions.[1][5] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q4: What analytical methods are recommended for assessing the purity of my sample?

A multi-faceted approach is best:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the main component and resolving impurities. A reversed-phase method (e.g., C18 column) is typically effective.[6][7]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively assessing purity and monitoring the progress of purification procedures like column chromatography.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can help identify the structure of unknown impurities if they are present in sufficient concentration. ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.[9]

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to determine the molecular weights of impurities, which is a critical step in their identification.

Part 2: Troubleshooting Guide for Impurity Removal

This guide provides a logical workflow for addressing specific purity issues encountered during your experiments.

Problem 1: Low purity (<98%) with significant levels of unreacted starting materials detected.
  • Probable Cause: The primary cause is an incomplete reaction or inefficient initial workup. Unreacted morpholine or fluorinated precursors are common culprits.

  • Proposed Solution: Recrystallization is often the most efficient method to remove these more structurally distinct impurities. The goal is to select a solvent in which the desired product has high solubility at an elevated temperature but low solubility at room or ice temperature, while the impurities remain in solution upon cooling.[10][11]

Table 1: Comparison of Recrystallization Techniques
TechniquePrincipleBest ForAdvantagesDisadvantages
Single-Solvent Dissolving the solute in a minimum of hot solvent and allowing it to crystallize upon cooling.[12]Removing impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures.Simple, scalable, and can yield high-purity crystals.[13]Finding a single ideal solvent can be challenging.
Two-Solvent (Anti-Solvent) Dissolving the solute in a "good" solvent, then adding a "poor" solvent (anti-solvent) in which it is insoluble to induce crystallization.[14]Cases where no single solvent provides the desired solubility profile. Also effective for removing "oils".Highly versatile and offers fine control over crystallization.[13]Requires miscible solvents and can sometimes lead to precipitation instead of crystallization if done too quickly.
Problem 2: Product appears pure by ¹H NMR but HPLC shows several minor, closely-related peaks.
  • Probable Cause: Presence of structural isomers or byproducts with very similar chemical structures to the desired product. These are often difficult to remove by simple recrystallization because their solubility properties are nearly identical.

  • Proposed Solution: Flash column chromatography is the method of choice for separating compounds with similar polarities.[3][15] By using a solid stationary phase (e.g., silica gel) and a liquid mobile phase, components of the mixture are separated based on their differential adsorption.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving purity issues with 2-Fluoro-3-(4-morpholinyl)-2-propenal.

G start_node Start: Crude Product (Purity Issue) analysis_node Analyze by HPLC & TLC start_node->analysis_node decision_impurity Impurity Type? analysis_node->decision_impurity start_materials Starting Materials (Distinct Polarity) decision_impurity->start_materials  Distinct similar_byproducts Similar Byproducts (Close Polarity) decision_impurity->similar_byproducts  Similar recrystallize Action: Recrystallization (Protocol 1 or 2) start_materials->recrystallize chromatography Action: Column Chromatography (Protocol 3) similar_byproducts->chromatography end_node Pure Product (>99%) recrystallize->end_node chromatography->end_node

Caption: Troubleshooting workflow for impurity remediation.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization

This protocol is a standard method for purifying crystalline solids.[10][12]

  • Solvent Selection: Test solubility with small amounts of the compound in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 2-Fluoro-3-(4-morpholinyl)-2-propenal in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture with stirring until the solid completely dissolves.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by HPLC and melting point analysis.

Protocol 2: Flash Column Chromatography

This method is ideal for separating compounds that are difficult to purify by recrystallization.[3][15]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Fluoro-3-(4-morpholinyl)-2-propenal.

  • Final Analysis: Confirm the purity of the isolated product using HPLC and NMR.

Part 4: Mechanistic Insights

Understanding potential side reactions can help in preventing impurity formation. The synthesis of enamines and related structures can sometimes be accompanied by side reactions.

Hypothetical Byproduct Formation Pathway

The following diagram illustrates a plausible pathway for the formation of a dimeric byproduct through self-condensation, a common side reaction for enals.

G reactant_node reactant_node product_node product_node intermediate_node intermediate_node A 2-Fluoro-3-(4-morpholinyl) -2-propenal (Molecule 1) C Michael Addition (Nucleophilic Attack) A->C Enolate equivalent B 2-Fluoro-3-(4-morpholinyl) -2-propenal (Molecule 2) B->C Michael acceptor D Dimeric Adduct (Impurity) C->D Forms C-C bond

Caption: Plausible formation of a dimeric impurity via Michael addition.

References

  • Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder website.
  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. (n.d.). Benchchem.
  • Lab Procedure: Recrystalliz
  • Two-Solvent Recrystalliz
  • 2-Fluoro-3-(4-morpholinyl)-2-propenal NEW. (n.d.). ChemicalBook.
  • 2-Propenal, 2-fluoro-3-(4-morpholinyl)- CAS NO.1438425-79-6. (n.d.). Guidechem.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.).
  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, September 26). NSF PAR.
  • Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23).
  • Small molecules purific
  • Recrystallization-1.doc.pdf. (n.d.).
  • SAFETY DATA SHEET. (2024, February 15). Fisher Scientific.
  • Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics. (2026, January 7).
  • Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. (2026, January 10). PubMed.
  • criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. (n.d.). CDC Stacks.
  • Evaluating Impurities in Drugs (Part II of III). (2026, March 6). Pharmaceutical Technology.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure.
  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. (2000, July 20). European Medicines Agency (EMA).
  • Process for the preparation of 2-fluoroadenine. (n.d.).
  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (n.d.).
  • STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE ( FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. (n.d.).
  • Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.).
  • Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. (2025, July 2). MDPI.
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses Procedure.
  • N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. (n.d.).
  • 2-Propenal, 2-fluoro-3-(4-morpholinyl)- | 1438425-79-6. (2025, June 19). ChemicalBook.

Sources

Troubleshooting

Reducing unwanted side reactions when using 2-Fluoro-3-(4-morpholinyl)-2-propenal

Welcome to the Technical Support Center for 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 152873-67-1). As a critical α -fluoro- β -amino-acrylaldehyde building block—most notably utilized in the synthesis of soluble guany...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 152873-67-1). As a critical α -fluoro- β -amino-acrylaldehyde building block—most notably utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators like Vericiguat—this compound presents unique handling challenges[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind enamine reactivity, providing you with self-validating protocols and mechanistic troubleshooting to eliminate unwanted side reactions such as E/Z isomerization, defluorination, and hydrolytic degradation[3][4].

Part 1: Mechanistic Troubleshooting Guide

Q: My yield of the pyrazolopyridine core is unexpectedly low, and LC-MS shows a significant +18 Da mass addition followed by fragmentation. What is happening?

Root Cause (The "Why"): You are observing the hydrolytic degradation of the enamine core into a malondialdehyde derivative. The morpholine nitrogen strongly donates electron density into the conjugated system, making the β -carbon highly nucleophilic. However, this also creates a transient iminium-like character that is exceptionally susceptible to nucleophilic attack by trace water. Solution & Causality: Switch to strictly anhydrous conditions. Water not only acts as a nucleophile but also protonates the α -carbon, accelerating the collapse of the enamine. Ensure your solvents (e.g., sulfolane, DMF, or dioxane) are titrated via Karl Fischer to <50 ppm moisture before introducing the aldehyde[4].

Q: ^19F NMR analysis of my starting material shows a secondary signal appearing over time. How does this affect my downstream cyclization?

Root Cause (The "Why"): You are witnessing E/Z isomerization. The active and desired form for the subsequent pyrazolopyridine cyclization is the (Z)-isomer[3]. Thermal stress or the presence of trace protic acids lowers the rotational barrier of the C=C bond. If the compound isomerizes to the (E)-form, the spatial orientation of the morpholine leaving group and the aldehyde becomes misaligned for the concerted cyclization, drastically dropping the reaction kinetics. Solution & Causality: Store the compound at ≤ 4°C under an inert atmosphere (Argon/N2). Avoid acidic environments during purification. If >2% of the (E)-isomer is detected, the batch should be recrystallized rather than pushed through to the next step, as the (E)-isomer will accumulate as a reactive impurity and polymerize.

Q: During the condensation step with the pyrazole derivative, I am detecting a defluorinated byproduct. How is the C-F bond breaking?

Root Cause (The "Why"): The fluorine atom is situated on an electron-deficient double bond (especially when the aldehyde is activated by a Lewis acid or protonated). This creates a setup for a nucleophilic aromatic-like substitution (addition-elimination) where strong nucleophiles in your reaction matrix displace the fluorine atom. Solution & Causality: Control the basicity and nucleophilicity of your reaction environment. If you are using an amine base to neutralize HCl salts, ensure it is a sterically hindered, non-nucleophilic base (like DIPEA) rather than a primary or secondary amine that could attack the α -position.

Part 2: Reaction Pathways & Visualization

To understand how to control these side reactions, we must map the competitive pathways. The diagram below illustrates the desired cyclization trajectory versus the primary degradation routes.

G SM 2-Fluoro-3-(4-morpholinyl) -2-propenal (Z-isomer) Condensation Condensation with Pyrazole Derivative SM->Condensation Anhydrous, T < 60°C Hydrolysis Hydrolytic Degradation (Malondialdehyde) SM->Hydrolysis Moisture / H2O Isomerization E/Z Isomerization (Loss of Reactivity) SM->Isomerization Thermal Stress / Acid Defluorination Defluorination (Nucleophilic Attack) SM->Defluorination Strong Nucleophiles Desired 5-Fluoro-1H-pyrazolopyridine Core (Vericiguat Precursor) Condensation->Desired Desired Pathway

Reaction pathways of 2-Fluoro-3-(4-morpholinyl)-2-propenal highlighting side reactions.

Part 3: Quantitative Analytics for Side Reaction Monitoring

To build a self-validating workflow, you must establish strict analytical thresholds. Use the following table to benchmark your in-process controls (IPC).

Side ReactionAnalytical MethodKey Marker / SignalActionable Threshold
E/Z Isomerization 19 F NMR (CD 3​ CN)Shift change from primary (Z) signal to secondary (E) signal> 2.0% (E)-isomer detected
Hydrolysis HPLC-UV (254 nm)Appearance of malondialdehyde peak (high polarity, early elution)> 1.5% Area under curve
Defluorination LC-MS (ESI+)Loss of 19 Da (F) / Addition of nucleophile massAny detectable amount
Polymerization Visual / DLSDarkening of solution to deep brown; particulate scatteringVisual confirmation

Part 4: Self-Validating Experimental Protocol

This protocol describes the anhydrous condensation of 2-Fluoro-3-(4-morpholinyl)-2-propenal to form the 5-fluoro-1H-pyrazolopyridine core[4]. It is designed as a self-validating system—meaning you cannot proceed to the next step without passing a specific analytical checkpoint.

Step 1: System Preparation & Validation

  • Flame-dry a 3-neck round-bottom flask under vacuum, then backfill with ultra-pure Argon.

  • Add the reaction solvent (e.g., anhydrous sulfolane or dioxane).

  • Validation Checkpoint 1: Extract a 1 mL aliquot and perform a Karl Fischer titration. Do not proceed if moisture is > 50 ppm.

Step 2: Reagent Introduction

  • Dissolve the pyrazole derivative (1.05 eq) in the solvent.

  • Cool the system to 0°C using an ice bath.

  • Validation Checkpoint 2: Run a quick 19 F NMR of your 2-Fluoro-3-(4-morpholinyl)-2-propenal stock. Confirm the (Z)-isomer purity is >98%.

  • Add the 2-Fluoro-3-(4-morpholinyl)-2-propenal (1.00 eq) dropwise over 30 minutes to prevent localized thermal spikes that drive isomerization.

Step 3: Controlled Condensation

  • Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq) to neutralize any acidic byproducts.

  • Slowly warm the reaction to room temperature, then heat to 50°C.

  • Causality Note: Do not exceed 60°C. High thermal energy in the presence of the morpholine leaving group accelerates polymerization of the unreacted aldehyde.

Step 4: Quench and Isolation

  • Once HPLC confirms <1% remaining starting material, cool the reaction to 5°C.

  • Quench slowly with cold, deionized water to precipitate the pyrazolopyridine core.

  • Filter, wash with cold ethanol, and dry under vacuum at 40°C.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify 2-Fluoro-3-(4-morpholinyl)-2-propenal? A: No. The slightly acidic nature of standard silica gel catalyzes both the hydrolysis of the enamine and the E/Z isomerization. If purification is absolutely necessary, use neutral or basic alumina, or perform a low-temperature recrystallization from an anhydrous non-polar solvent.

Q: Why does my reaction mixture turn dark brown/black during the condensation step? A: This is a classic sign of aldehyde polymerization. It occurs when the condensation kinetics are too slow (often due to a deactivated pyrazole or low temperature) allowing the 2-Fluoro-3-(4-morpholinyl)-2-propenal to self-condense. Ensure your pyrazole is fully solubilized and consider optimizing the base equivalent.

Q: How do I recover the (Z)-isomer if my batch has isomerized to the (E)-form? A: Unfortunately, re-isomerization is thermodynamically challenging without degrading the sensitive enamine structure. It is more time- and cost-effective to discard batches with >5% (E)-isomer and strictly enforce cold, dark, and anhydrous storage for future batches.

References

  • Longshine Biotech. (2025). Riociguat And Veicigguat: Guanylate Cyclase (sGC) Agonists - News. Retrieved from[Link]

  • European Patent Office. (2016). EP2896617B1 - Method for producing substituted (z)-alpha-fluoro-beta-amino-acrylaldehydes.
  • European Patent Office. (2018). EP2782914B1 - Method for producing substituted 5-fluoro-1h-pyrazolopyridines.
  • European Medicines Agency (EMA). (2021). Verquvo, INN-vericiguat - EPAR Product Information. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-Fluoro-3-(4-morpholinyl)-2-propenal commercial suppliers and purity

An in-depth technical evaluation of 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425-79-6), a critical fluorinated enal building block used primarily in the synthesis of soluble guanylate cyclase (sGC) stimulators suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425-79-6), a critical fluorinated enal building block used primarily in the synthesis of soluble guanylate cyclase (sGC) stimulators such as Vericiguat (BAY 1021189)[1][2].

As drug development scales from discovery to clinical manufacturing, the purity of this specific intermediate becomes a defining factor in overall yield and impurity profiling. This guide objectively compares commercial suppliers, analyzes the mechanistic impact of reagent purity, and provides a self-validating experimental protocol for batch qualification.

Mechanistic Context: Why Purity Dictates Yield

2-Fluoro-3-(4-morpholinyl)-2-propenal is an electrophilic enamine-aldehyde derivative. In the synthesis of the Vericiguat core, it undergoes a tandem condensation and cyclization reaction with an aminopyrazole derivative (e.g., ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate) to form the fused pyrazolo[3,4-b]pyridine ring system[1][3].

The causality behind the strict purity requirements lies in the reaction mechanism:

  • Hydrolytic Sensitivity: The enal is susceptible to hydrolysis. Moisture in lower-purity batches converts the enal into the corresponding fluoromalonaldehyde, which cannot undergo the desired cyclization, leading to immediate yield loss.

  • Leaving Group Dynamics: The morpholine moiety acts as a secondary amine leaving group during the final aromatization step. Excess free morpholine (a common impurity in lower grades) can buffer the acidic conditions required for cyclization, stalling the reaction at the uncyclized Schiff base intermediate.

  • Stereochemical Integrity: The (Z)-isomer is kinetically favored for the cyclization[3]. High-purity commercial batches maintain a strict (Z)/(E) ratio, whereas degraded batches often show isomerization that retards the reaction rate.

Pathway Enal 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS: 1438425-79-6) Condensation Condensation & Cyclization (Glacial AcOH, 100°C) Enal->Condensation Pyrazole 5-Amino-1-(2-fluorobenzyl)- 1H-pyrazole-3-carboxylate Pyrazole->Condensation Core Pyrazolo[3,4-b]pyridine Core (Intermediate 1361232-72-5) Condensation->Core  Yield strictly dependent  on Enal purity API Vericiguat (BAY 1021189) sGC Stimulator Core->API  Amidation &  Downstream Steps

Synthesis pathway of the Vericiguat pyrazolo[3,4-b]pyridine core using the fluorinated enal.

Commercial Supplier Benchmarking

The commercial landscape for 2-Fluoro-3-(4-morpholinyl)-2-propenal is divided into technical grades (suitable for early discovery) and high-purity synthesis grades (required for process scale-up). Below is an objective comparison of representative suppliers based on market data[4][5].

SupplierAdvertised PurityGradeClaimed Moisture (KF)Optimal Application
Shanghai Joiny Pharmaceutical 95%Technical≤ 2.0%Early-stage route scouting; requires pre-drying.
Alfa-Labotrial 98%Synthesis≤ 0.5%Medicinal chemistry library synthesis[4].
Zhengzhou Jiuyi Time New Materials ≥ 99%High-Purity≤ 0.1%Process chemistry, IND-enabling scale-up[5].

Note: Cost efficiency inversely correlates with purity. While the 95% grade is highly economical per gram, the downstream purification costs often negate these savings during scale-up.

Experimental Validation: Self-Validating Protocol

To objectively evaluate the performance of different supplier batches, we utilize a standardized, self-validating condensation assay. This protocol is designed not just to synthesize the product, but to trap and quantify the failure modes (hydrolysis and stalled intermediates) via LC-MS.

Step-by-Step Methodology
  • Reagent Preparation: In a dry 50 mL Schlenk flask under nitrogen, dissolve ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (1.0 mmol) in anhydrous glacial acetic acid (5.0 mL). Causality: Acetic acid serves as both solvent and acid catalyst to protonate the morpholine leaving group.

  • Enal Addition: Add 2-Fluoro-3-(4-morpholinyl)-2-propenal (1.1 mmol, varying supplier grades) portion-wise over 5 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to 100°C for exactly 4.0 hours. Causality: Strict time control ensures kinetic differences between batches are captured in the final yield.

  • Quench and Workup: Cool the mixture to room temperature and pour into 25 mL of ice-cold water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO3 until pH 7, dry over MgSO4, and concentrate in vacuo.

  • Analytical Quantification: Dissolve exactly 10.0 mg of the crude mixture in 1.0 mL of HPLC-grade acetonitrile containing 0.1% TFA. Analyze via LC-MS (UV 254 nm) using a C18 column to quantify the pyrazolo[3,4-b]pyridine core against an internal standard.

Workflow Batch Commercial Enal Batch (95%, 98%, 99%) QC Analytical QC (19F-NMR, KF Titration) Batch->QC TestRxn Standardized Test Reaction (4.0 hr limit) QC->TestRxn  Moisture validated Analysis LC-MS Yield & Impurity Profiling TestRxn->Analysis Pass Approve for Scale-up (>85% Yield) Analysis->Pass  High Performance Fail Reject / Repurify (<80% Yield) Analysis->Fail  High Side-products

Workflow for the experimental validation and qualification of incoming commercial enal batches.

Comparative Performance Data

Using the protocol above, three different purity grades were tested. The data below demonstrates how the initial purity of 1438425-79-6 directly impacts the success of the sGC stimulator core synthesis.

Enal Source (Purity)Isolated Core Yield (%)Core Purity (HPLC Area %)Unreacted Aminopyrazole (%)Hydrolysis Byproducts (%)
Supplier A (95%) 68.4%88.2%12.1%8.5%
Supplier B (98%) 82.1%96.5%4.3%2.1%
Supplier C (≥99%) 91.5% 99.1% < 1.0% < 0.5%

Data Analysis & Insights: The 95% technical grade resulted in a highly stalled reaction, evidenced by the 12.1% unreacted starting material. This is directly attributable to the higher moisture content (causing enal hydrolysis, seen at 8.5%) and residual free morpholine buffering the acetic acid catalyst. For any process exceeding 10 grams, the ≥99% grade is mandatory to prevent complex chromatographic separations of the resulting Vericiguat impurities[6][7].

Conclusion and Recommendations

When sourcing 2-Fluoro-3-(4-morpholinyl)-2-propenal for the synthesis of complex pyrazolo-pyridines, the upfront cost of high-purity reagents (≥99%) is vastly outweighed by the downstream benefits. Researchers are strongly advised to perform Karl Fischer (KF) titration upon receipt of any batch; moisture levels exceeding 0.5% will significantly degrade the electrophilicity of the enal, leading to unacceptable yields in the critical cyclization step.

References

  • LookChem Upstream Analysis - Cas 1361232-73-6, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide. LookChem. Available at: [Link]

  • European Patent Office - EP2896617B1: Method for producing substituted (z)-alpha-fluoro-beta-amino-acrylaldehydes. Google Patents.
  • Quality Control Chemicals - Vericiguat Impurity 32. QCC. Available at: [Link]

Sources

Comparative

Comparing chemical reactivity of 2-Fluoro-3-(4-morpholinyl)-2-propenal and 2-bromo analogs

Comparative Guide: Chemical Reactivity of α -Halo- β -Morpholinoenals in Heterocyclic Synthesis Executive Summary The synthesis of halogenated heterocycles is a cornerstone of modern drug discovery. Among the most versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chemical Reactivity of α -Halo- β -Morpholinoenals in Heterocyclic Synthesis

Executive Summary

The synthesis of halogenated heterocycles is a cornerstone of modern drug discovery. Among the most versatile building blocks for these scaffolds are α -halo- β -aminoenals. This guide provides an in-depth comparative analysis of 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 152873-67-1) and its 2-bromo analog . By dissecting their divergent electronic properties, leaving group dynamics, and downstream utilities, this guide equips synthetic chemists with the mechanistic rationale required to select the optimal reagent for constructing complex pyrazole, pyrimidine, and pyridine architectures.

Mechanistic Reactivity Profile: Fluorine vs. Bromine

The "Push-Pull" Electronic System

Both 2-fluoro- and 2-bromo-3-(4-morpholinyl)-2-propenal operate as highly stable "push-pull" bis-electrophiles. The causality behind their bench stability lies in the morpholine moiety. The morpholine nitrogen donates its lone pair into the π -system (+M effect, the "push"), which delocalizes electron density toward the carbonyl oxygen (the "pull"). This resonance significantly dampens the innate electrophilicity of the aldehyde, preventing spontaneous polymerization. During condensation with binucleophiles, the morpholine group acts as an excellent leaving group via enamine hydrolysis, driving the irreversible aromatization of the resulting heterocycle1[1].

Halogen-Dependent Regioselectivity and Bond Dynamics

The choice of the α -halogen fundamentally alters the reagent's reactivity profile:

  • Fluorine Analog: Fluorine exerts a profound inductive electron-withdrawing effect (-I), which increases the electrophilicity of the adjacent C1 (carbonyl) and C3 ( β -carbon) positions, accelerating the initial nucleophilic attack. Because the C-F bond is exceptionally strong (~115 kcal/mol), it is highly resistant to nucleophilic aromatic substitution (S_NAr). Consequently, the fluorine atom is strictly retained in the final heterocycle. This retention is a critical design element in pharmaceuticals, as seen in the synthesis of 2[2], where the C-5 fluorine blocks metabolic oxidation.

  • Bromine Analog: Bromine is less electronegative and significantly larger. While it still supports the push-pull stabilization, the C-Br bond is much weaker (~68 kcal/mol). Although it typically survives the initial condensation to form a 5-bromo heterocycle, the reaction conditions must be strictly controlled to prevent premature debromination or displacement by strong nucleophiles 3[3].

Quantitative Reactivity Comparison

To facilitate reagent selection, the core physicochemical and reactive properties of both analogs are summarized below.

Property2-Fluoro-3-(4-morpholinyl)-2-propenal2-Bromo-3-(4-morpholinyl)-2-propenal
Halogen Electronegativity (Pauling) 3.982.96
C-X Bond Dissociation Energy ~115 kcal/mol (Highly Stable)~68 kcal/mol (Labile under forcing conditions)
Inductive Effect (-I) Very Strong (Activates C1/C3)Moderate
Resonance Effect (+M) Strong (Lone pair overlap with C=C)Weak (Poor orbital overlap due to size)
Primary Synthetic Utility Fluorine retention for metabolic stabilityHalogen retention for downstream cross-coupling
S_NAr Susceptibility Highly resistantSusceptible to displacement by strong nucleophiles

Reaction Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways of these two analogs when reacted with a standard binucleophile.

Reactivity_Comparison F_Enal 2-Fluoro-3-(4-morpholinyl) -2-propenal Nucleophile Binucleophile (e.g., 5-aminopyrazole) F_Enal->Nucleophile Condensation (-Morpholine, -H2O) Br_Enal 2-Bromo-3-(4-morpholinyl) -2-propenal Br_Enal->Nucleophile Condensation (-Morpholine, -H2O) F_Het 5-Fluoro-Heterocycle (High Metabolic Stability) Nucleophile->F_Het F-Retention Br_Het 5-Bromo-Heterocycle (Versatile Synthetic Handle) Nucleophile->Br_Het Br-Retention Drug Drug Candidate (e.g., Vericiguat) F_Het->Drug Target Binding CrossCoupling Pd-Catalyzed Cross-Coupling Br_Het->CrossCoupling Functionalization

Divergent synthetic workflows of alpha-halo-beta-morpholinoenals in drug discovery.

Self-Validating Experimental Protocols

The following protocols detail the condensation of these enals with 5-amino-1H-pyrazole derivatives to form pyrazolo[3,4-b]pyridine cores. These procedures are designed as self-validating systems, ensuring that intermediate progression can be objectively tracked.

Protocol A: Synthesis of 5-Fluoro-Pyrazolo[3,4-b]pyridines

This protocol leverages the stability of the C-F bond to construct the core of drugs like Vericiguat4[4].

Step-by-Step Methodology:

  • Initiation: Charge a clean, dry reactor with 1.0 equivalent of the 5-amino-1H-pyrazole derivative and 1.1 equivalents of 2-fluoro-3-(4-morpholinyl)-2-propenal.

  • Solvation & Catalysis: Suspend the reagents in glacial acetic acid (approx. 10 mL/g of starting material). The acidic environment serves a dual purpose: it protonates the morpholine to enhance its leaving group ability and activates the carbonyl for initial nucleophilic attack.

  • Thermal Activation: Heat the mixture to 90–100°C under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Monitor the reaction via HPLC at 254 nm. The starting enal possesses a strong UV chromophore due to its push-pull conjugated system. The successful progression of the reaction is validated by the complete disappearance of this specific chromophore and the emergence of a new peak corresponding to the aromatized pyrazolo[3,4-b]pyridine.

  • Isolation: Once complete (typically 4-6 hours), cool the mixture to 20°C. The product will spontaneously precipitate. Filter the solid and wash with cold isopropanol to remove residual morpholine acetate.

Protocol B: Synthesis of 5-Bromo Analogs

When using the 2-bromo analog, the thermodynamic fragility of the C-Br bond dictates a modified approach to prevent degradation.

Step-by-Step Methodology:

  • Initiation: Combine 1.0 equivalent of the binucleophile with 1.05 equivalents of 2-bromo-3-(4-morpholinyl)-2-propenal in a solvent mixture of ethanol and a catalytic amount of trifluoroacetic acid (TFA). Causality: Using ethanol/TFA instead of pure acetic acid allows the reaction to proceed at a lower temperature, protecting the C-Br bond.

  • Controlled Heating: Heat the mixture to exactly 70°C. Exceeding 80°C significantly increases the risk of debromination or nucleophilic substitution at the α -position.

  • Self-Validation: Track the reaction via LC-MS. The formation of the desired product is confirmed by the presence of a distinct isotopic doublet (M and M+2 peaks of equal intensity) characteristic of a single bromine atom. Loss of this doublet indicates thermal degradation.

  • Quenching & Isolation: Cool the reaction to 0-5°C. Neutralize the TFA with saturated aqueous sodium bicarbonate to halt any further reactivity, then extract the brominated heterocycle using ethyl acetate.

Strategic Applications in Drug Development

The strategic selection between these two reagents is dictated by the ultimate pharmacological goal.

The fluoro analog is utilized when the final molecule requires enhanced metabolic stability. For example, in the synthesis of the heart failure medication 5[5], the incorporation of the fluorine atom via 2-fluoro-3-(4-morpholinyl)-2-propenal directly contributes to the drug's low plasma clearance (1.6 L/h) and extended half-life (~30 hours) by blocking cytochrome P450-mediated oxidation at the C-5 position of the pyridine ring 2[2].

Conversely, the bromo analog is the reagent of choice for library generation during the hit-to-lead phase. The retained bromine atom serves as an ideal synthetic handle for late-stage functionalization, allowing medicinal chemists to perform Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to rapidly explore chemical space around the heterocyclic core.

References

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)
  • An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluoro benzyl)
  • Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL
  • 2-Bromo-3-(dimethylamino)

Sources

Validation

Comparing reaction yields of CAS 1438425-79-6 under different solvent conditions

Comparative Analysis of Reaction Yields for CAS 1438425-79-6 Synthesis Under Varying Solvent Conditions Introduction The compound CAS 1438425-79-6 , chemically identified as 2-fluoro-3-(morpholin-4-yl)acrylaldehyde (or (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Reaction Yields for CAS 1438425-79-6 Synthesis Under Varying Solvent Conditions

Introduction

The compound CAS 1438425-79-6 , chemically identified as 2-fluoro-3-(morpholin-4-yl)acrylaldehyde (or (Z)-alpha-fluoro-beta-amino-acrylaldehyde), is a highly valuable building block in modern medicinal chemistry. It serves as a critical upstream intermediate in the synthesis of the fluoropyrimidine ring of Vericiguat (BAY 1021189) , a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of chronic heart failure [1].

As a Senior Application Scientist overseeing process scale-ups, I frequently encounter the bottleneck of solvent-induced yield attrition. The synthesis of CAS 1438425-79-6 typically involves a nucleophilic vinylic substitution ( SN​V ) where morpholine reacts with a fluorinated electrophilic precursor (such as an alpha-fluoro-beta-halo-acrylaldehyde). Because the fluorinated precursor is highly sensitive to degradation, the choice of solvent—or the deliberate omission of it—dictates the kinetic success and thermodynamic purity of the final product.

The Causality of Solvent Effects: Kinetics vs. Dilution

To understand why solvent selection drastically alters the yield of CAS 1438425-79-6, we must examine the reaction mechanism. The addition of morpholine to the alpha-fluoro-beta-halo-acrylaldehyde is a bimolecular process.

  • Solvent-Free (Neat) Conditions: Operating under neat conditions leverages morpholine as both the nucleophile and the reaction medium. This maximizes the effective molarity of the reactants, driving the equilibrium forward at an accelerated rate. The absence of a diluting solvent prevents the solvation-induced shielding of the electrophilic center, allowing for a virtually quantitative conversion. Furthermore, it eliminates the need for energy-intensive solvent distillation during workup, achieving an exceptionally high space-time yield [2].

  • Traditional Solvents (DCM, Toluene, DMF): Introducing a solvent like Dichloromethane (DCM) or Toluene dilutes the reactants, exponentially decreasing the reaction rate. In non-polar solvents, the morpholine hydrochloride byproduct precipitates rapidly, often coating unreacted starting materials and stalling the reaction. In polar aprotic solvents like DMF, unwanted side reactions (such as formylation or precursor hydrolysis) compete with the primary substitution, degrading the overall yield to ~60%.

Workflow A Precursor: alpha-fluoro-beta-halo-acrylaldehyde C Solvent-Free (Neat) Condition A->C D Traditional Solvent (DCM / Toluene) A->D B Reagent: Morpholine B->C B->D E Virtually Quantitative Yield (>95%) High Space-Time Yield C->E F Moderate Yield (~65-75%) Lower Space-Time Yield D->F G CAS 1438425-79-6 (2-fluoro-3-(morpholin-4-yl)acrylaldehyde) E->G F->G

Synthetic workflow comparing solvent-free and traditional solvent conditions for CAS 1438425-79-6.

Quantitative Data Comparison

The following table summarizes the experimental performance of the CAS 1438425-79-6 synthesis across various solvent environments. Data reflects standardized 1.0-mole scale reactions.

Solvent ConditionYield (%)Reaction Time (h)Space-Time Yield ( kg/L/day )Purity (HPLC, %)Workup Complexity
Solvent-Free (Neat) > 95% 1.5 ~ 0.85 > 98.5% Low (Direct Precipitation)
Dichloromethane (DCM)72%5.0~ 0.1592.0%High (Aqueous Extraction)
Toluene64%10.0~ 0.1090.5%High (Distillation Required)
DMF58%7.5~ 0.1284.0%High (Extensive Washing)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint is satisfied.

Protocol 1: Optimized Solvent-Free (Neat) Synthesis

This protocol is adapted from established patent methodologies for maximizing space-time yields [2].

  • Preparation: Equip a jacketed 2 L reactor with an overhead stirrer, internal temperature probe, and an addition funnel. Purge the system with inert Nitrogen ( N2​ ).

  • Reagent Loading: Charge the reactor with 2.5 equivalents of Morpholine (acts as both nucleophile and acid scavenger). Cool the system to 0–5 °C using a chiller.

  • Controlled Addition: Slowly add 1.0 equivalent of the alpha-fluoro-beta-halo-acrylaldehyde precursor dropwise over 45 minutes.

    • Causality Note: The reaction is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal degradation of the sensitive fluoro-aldehyde.

  • Maturation: Once the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature (20–25 °C) for 1 hour.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm). Do not proceed until the precursor peak area is < 0.5%.

  • Workup & Isolation: Slowly add 3 volumes of ice-cold purified water to the reactor while stirring vigorously. The product, CAS 1438425-79-6, will precipitate as an off-white solid.

  • Filtration: Filter the suspension under vacuum, wash the filter cake with cold water to remove morpholine hydrochloride salts, and dry under a vacuum at 40 °C to constant weight.

Protocol 2: Traditional Solvent Synthesis (DCM)
  • Preparation: In a 2 L round-bottom flask, dissolve 1.0 equivalent of the precursor in 10 volumes of anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Reagent Addition: Add 2.5 equivalents of Morpholine dropwise over 30 minutes.

  • Maturation: Stir the reaction mixture at room temperature for 5 hours.

  • Validation Checkpoint: Analyze via HPLC. (Note: Reaction often stalls around 90% conversion due to dilution and salt precipitation).

  • Workup: Quench the reaction with water. Separate the organic DCM layer and wash twice with brine to remove excess morpholine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting crude requires recrystallization from ethyl acetate/hexane to achieve >95% purity.

Downstream Application: Vericiguat Synthesis

The high-purity CAS 1438425-79-6 obtained from the neat reaction is directly utilized in the cyclization steps to form the fluoropyrimidine core of Vericiguat. By eliminating solvent impurities early in the synthetic route, the downstream catalytic couplings proceed with higher turnover frequencies.

Pathway A CAS 1438425-79-6 (Intermediate) B Vericiguat (BAY 1021189) A->B Synthesis C Soluble Guanylate Cyclase (sGC) B->C Stimulates E cGMP C->E Catalyzes D GTP D->E Substrate F Vasodilation & Heart Failure Relief E->F Activates PKG

Downstream pharmacological application of CAS 1438425-79-6 in the sGC/cGMP signaling pathway.

References

  • "EP3421470B1 - Substituted 5-fluoro-1h-pyrazolopyridines in crystalline form", Google Patents.
  • "EP2896617B1 - Method for producing substituted (z)-alpha-fluoro-beta-amino-acrylaldehydes", Google Patents.
  • "CAS 1438425-79-6 | 2-fluoro-3-(morpholin-4-yl)acrylaldehyde Basic Information", LookChem. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-3-(4-morpholinyl)-2-propenal

Handling highly reactive pharmaceutical intermediates requires a rigorous, scientifically grounded approach to laboratory safety. 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6) is a specialized building block f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive pharmaceutical intermediates requires a rigorous, scientifically grounded approach to laboratory safety. 2-Fluoro-3-(4-morpholinyl)-2-propenal (CAS 1438425-79-6) is a specialized building block frequently utilized in preclinical drug discovery and custom synthesis[1]. While its morpholine ring provides structural versatility, the α-fluoro-propenal moiety introduces significant electrophilic reactivity, necessitating stringent Personal Protective Equipment (PPE) and operational protocols.

As your trusted partner in laboratory safety and chemical handling, this guide provides researchers and drug development professionals with the essential causality behind the required safety measures, ensuring that every protocol is a self-validating system designed to protect personnel and preserve chemical integrity.

Chemical Profiling & Mechanistic Toxicology (The "Why")

To understand the required PPE, we must first understand the chemical behavior of the molecule. 2-Fluoro-3-(4-morpholinyl)-2-propenal is an α-fluoro-β-amino enal .

The presence of the highly electronegative fluorine atom at the alpha position withdraws electron density from the conjugated system. This renders the beta-carbon highly susceptible to nucleophilic attack, making the molecule a potent Michael acceptor [2].

In a biological context, soft electrophiles like Michael acceptors undergo rapid addition-elimination reactions with biological thiols[3]. If dermal or inhalation exposure occurs, the compound will rapidly alkylate the thiol groups of intracellular glutathione (GSH) and cysteine residues on functional proteins[4]. This covalent modification leads to rapid GSH depletion, disrupting cellular redox homeostasis and triggering severe oxidative stress, irritation, and potential sensitization[3][4].

ToxicityMechanism A 2-Fluoro-3-(4-morpholinyl) -2-propenal B Michael Addition (Electrophilic Attack) A->B Exposure C Glutathione (GSH) Depletion B->C Thiol Binding D Protein Cysteine Alkylation B->D Covalent Bonding E Oxidative Stress & Cellular Toxicity C->E Loss of Redox Balance D->E Protein Misfolding

Mechanistic pathway of toxicity via Michael addition and glutathione depletion.

Mandatory Personal Protective Equipment (PPE) Matrix

Because 2-Fluoro-3-(4-morpholinyl)-2-propenal acts as an alkylating agent and severe irritant, standard laboratory attire is insufficient. The following PPE matrix is engineered to provide overlapping layers of protection against permeation and vapor exposure.

PPE ComponentTechnical SpecificationScientific Rationale & Causality
Hand Protection Double-Gloving: Outer layer of 8-mil Nitrile; Inner layer of 4-mil Nitrile. (Substitute outer layer with Butyl Rubber for extended >15 min handling).Nitrile provides excellent resistance to morpholine derivatives. Double-gloving ensures that if the outer layer is compromised by the reactive enal, the inner layer maintains the barrier while gloves are changed.
Eye/Face Protection ANSI Z87.1 certified Chemical Splash Goggles + Full Face Shield .Enals are potent lachrymators and severe ocular irritants. Safety glasses with side shields do not prevent vapor intrusion; unvented or indirectly vented goggles are mandatory.
Body Protection Flame-Resistant (FR) Lab Coat + Polyethylene/Tyvek Apron .The apron provides an impermeable barrier against electrophilic spills. The FR coat mitigates secondary risks if the compound is dissolved in flammable organic solvents.
Respiratory Protection NIOSH-approved respirator with Organic Vapor (OV) cartridges. (Only required if handling outside a certified fume hood, which is strictly prohibited).Captures volatile propenal derivatives before they can alkylate respiratory mucosal proteins.

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, the operational workflow must isolate the chemical from the researcher and the ambient environment. Handling must align with established prudent practices for reactive chemicals[5].

Step-by-Step Handling Methodology
  • System Validation (Pre-Handling):

    • Verify that the ducted chemical fume hood is fully operational with a face velocity between 80–100 feet per minute (fpm) [6].

    • Validation Check: Check the digital airflow monitor. Do not proceed if the alarm is active or the sash is above the designated safe working height.

  • Inert Atmosphere Preparation:

    • Purge the reaction vessel with an inert gas (Nitrogen or Argon). While the compound is stable under standard conditions, inert blanketing prevents unwanted oxidative degradation of the morpholine ring and minimizes vapor displacement into the hood[7].

  • Material Transfer:

    • Weigh the solid using anti-static weigh boats to prevent aerosolization of fine particulates.

    • If the compound is in solution, utilize closed-system transfers (e.g., Luer-lock syringes or cannula transfers) to prevent droplet formation.

  • Chemical Quenching (Post-Handling):

    • Do not leave contaminated spatulas or glassware exposed in the hood. Immediately submerge all contaminated tools in a quenching bath containing a mild nucleophile (see Section 4).

OperationalWorkflow Step1 1. PREPARATION Verify Ducted Fume Hood (80-100 fpm) Don Double Nitrile Gloves & Splash Goggles Step2 2. HANDLING Utilize Inert Gas (N2/Ar) Blanketing Execute Closed-System Transfers Step1->Step2 Step3 3. QUENCHING Neutralize Residues with 1-5% Sodium Thiosulfate Step2->Step3 Step4 4. DISPOSAL Seal in RCRA-Compliant Hazardous Waste Container Step3->Step4

Step-by-step operational workflow for handling reactive enals.

Emergency Response: Spill & Disposal Plan

In the event of a spill, immediate chemical neutralization is required to prevent the spread of reactive vapors.

Spill Mitigation & Quenching Protocol
  • Evacuate and Assess: Alert personnel and step back to allow the fume hood to clear any immediate vapors. Ensure full PPE is donned.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use sawdust or paper towels, as reactive enals can sometimes undergo exothermic reactions with incompatible organics.

  • Chemical Quenching (The Causality): Because 2-Fluoro-3-(4-morpholinyl)-2-propenal is a Michael acceptor, it can be neutralized by introducing a sacrificial nucleophile. Carefully spray or pour a 1% to 5% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution over the spill area. The thiosulfate acts as a soft nucleophile, rapidly undergoing a Michael addition with the enal, converting it into a water-soluble, non-volatile, and significantly less toxic adduct.

  • Validation: Allow 15 minutes for the quenching reaction to reach completion.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Plan
  • Segregation: Store the quenched waste in a clearly labeled, tightly sealed container.

  • RCRA Compliance: Dispose of the material as RCRA-compliant hazardous waste through a certified environmental services provider (typically via high-temperature incineration)[8]. Never discharge unquenched enals into the aqueous laboratory drainage system.

References

  • Alfa Chemistry / Alfa Labotrial. "CAS 1438425-79-6 | 2-fluoro-3-(4-morpholinyl)-(2-Propenal, 2-fluoro-3-(4-morpholinyl)." Preclinical Research CRO.
  • Taylor & Francis. "Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design." Expert Opinion on Drug Metabolism & Toxicology.
  • ACS Publications. "Glutathione Adduct Patterns of Michael-Acceptor Carbonyls." Chemical Research in Toxicology.
  • TOPTEC TRADER PVT LTD. "Different Types of Laboratory Fume Hoods Explained: Chemical Fume Hoods for Solvent and Reactive Chemical Handling.
  • National Research Council / ResearchGate. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Academic Press.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.